6-Methylheptyl palmitate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methylheptyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSPFDQEYQBDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909862 | |
| Record name | 6-Methylheptyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-05-8, 1341-38-4 | |
| Record name | 6-Methylheptyl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylheptyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isooctyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 6-Methylheptyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylheptyl palmitate, a wax ester, finds applications in various industries, including cosmetics and pharmaceuticals, valued for its emollient properties.[1] This technical guide provides a comprehensive overview of a robust and optimized laboratory-scale synthesis and purification of this compound. The primary synthetic route detailed is the Fischer-Speier esterification of palmitic acid and 6-methylheptanol, catalyzed by an acid. This document elucidates the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and explores various purification strategies to achieve high product purity. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers in organic synthesis and drug development.
Introduction: The Chemistry and Application of this compound
This compound is an ester formed from the long-chain saturated fatty acid, palmitic acid, and the branched-chain alcohol, 6-methylheptanol.[2][3] Its molecular structure confers desirable properties such as low polarity, high stability, and a pleasant, non-greasy feel, making it a valuable component in cosmetic formulations as a skin-conditioning agent and emollient.[1]
-
Palmitic Acid: A ubiquitous 16-carbon saturated fatty acid, it is a white, waxy solid at room temperature.[4][5] Commercially, it is derived from the hydrolysis of vegetable oils like palm oil or animal fats.[4]
-
6-Methylheptanol: A branched-chain primary alcohol, it is a colorless liquid used in the fragrance industry and as a chemical intermediate.[6]
The synthesis of this compound is a classic example of an esterification reaction, a fundamental transformation in organic chemistry.
Synthetic Strategy: Fischer-Speier Esterification
The most direct and widely employed method for synthesizing esters like this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (palmitic acid) and an alcohol (6-methylheptanol).[7]
Mechanism of Fischer Esterification:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]
Equilibrium Considerations:
Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product (the ester), one of the following strategies is typically employed:
-
Use of Excess Reactant: Employing an excess of one of the reactants, usually the less expensive one (in this case, 6-methylheptanol), shifts the equilibrium to the right.[7][8]
-
Removal of Water: The continuous removal of water, a byproduct, from the reaction mixture will also drive the reaction to completion according to Le Chatelier's principle.[7] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis of this compound via Fischer esterification.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Source |
| Palmitic Acid | 256.42 | >98% | Commercial Supplier |
| 6-Methylheptanol | 130.23 | >97% | Commercial Supplier |
| Sulfuric Acid (conc.) | 98.08 | 98% | Commercial Supplier |
| Toluene | 92.14 | Anhydrous | Commercial Supplier |
| Sodium Bicarbonate | 84.01 | Saturated Solution | Laboratory Prepared |
| Anhydrous Sodium Sulfate | 142.04 | Granular | Commercial Supplier |
| Hexane | 86.18 | HPLC Grade | Commercial Supplier |
| Ethyl Acetate | 88.11 | HPLC Grade | Commercial Supplier |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
3.3. Step-by-Step Synthesis Procedure
dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="1. Reactant Charging\n- Palmitic Acid\n- 6-Methylheptanol\n- Toluene\n- Sulfuric Acid"]; B [label="2. Reflux with Water Removal\n(Dean-Stark Apparatus)"]; C [label="3. Reaction Quenching & Neutralization\n(Saturated NaHCO3)"]; D [label="4. Aqueous Workup & Extraction\n(Separatory Funnel)"]; E [label="5. Drying of Organic Layer\n(Anhydrous Na2SO4)"]; F [label="6. Solvent Removal\n(Rotary Evaporator)"]; G [label="7. Crude Product"];
A -> B [label="Heat to reflux"]; B -> C [label="Cool to RT"]; C -> D [label="Transfer to separatory funnel"]; D -> E [label="Collect organic layer"]; E -> F [label="Filter"]; F -> G [label="Concentrate"]; } caption: "Experimental workflow for the synthesis of this compound."
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add palmitic acid (25.6 g, 0.1 mol), 6-methylheptanol (19.5 g, 0.15 mol, 1.5 equivalents), and toluene (100 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and the condensed water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete within 4-6 hours.
-
Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a 500 mL separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Add deionized water (100 mL) to the separatory funnel and shake vigorously. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom layer is the aqueous phase.
-
Washing: Drain the aqueous layer. Wash the organic layer with another 100 mL of deionized water and then with 100 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene. The remaining viscous liquid is the crude this compound.
Purification Strategies
The crude product will likely contain unreacted starting materials and potentially some side products. High purity is often required for applications in drug development and high-end cosmetics. The following purification techniques are recommended.
4.1. Distillation
For larger scale purification, fractional distillation under reduced pressure can be an effective method to separate the desired ester from lower-boiling impurities like residual 6-methylheptanol and higher-boiling impurities.
4.2. Column Chromatography
For laboratory-scale purification and to achieve high purity, flash column chromatography is the method of choice.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 100:0 to 95:5) |
| Elution Monitoring | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |
4.2.2. Step-by-Step Chromatography Protocol
dot graph Purification_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="1. Prepare Silica Gel Slurry"]; B [label="2. Pack Column"]; C [label="3. Load Crude Product"]; D [label="4. Elute with Solvent Gradient"]; E [label="5. Collect Fractions"]; F [label="6. Analyze Fractions by TLC"]; G [label="7. Combine Pure Fractions"]; H [label="8. Remove Solvent"]; I [label="9. Pure this compound"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "Workflow for the purification of this compound via column chromatography."
-
Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with pure hexane. The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., increasing from 1% to 5% ethyl acetate in hexane). This will help to elute the slightly more polar product.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots using a potassium permanganate stain.
-
Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound as a clear, colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1740 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
Safety Considerations
-
Palmitic Acid: While generally considered safe, it can cause skin and eye irritation.[9]
-
6-Methylheptanol: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected teratogen. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis and purification of this compound. The Fischer-Speier esterification, coupled with purification by column chromatography, provides a robust pathway to obtain this valuable wax ester in high purity. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for a variety of applications in the cosmetic and pharmaceutical industries.
References
- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]
- 2. chemwhat.com [chemwhat.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. goldenagri.com.sg [goldenagri.com.sg]
- 5. alphachem.biz [alphachem.biz]
- 6. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. journals.iium.edu.my [journals.iium.edu.my]
- 9. specialchem.com [specialchem.com]
6-Methylheptyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Methylheptyl palmitate, most commonly known in the industry as Isooctyl Palmitate, is a versatile ester with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its CAS Registry Number is 106-05-8, and it has a molecular formula of C24H48O2.[1][2] This document aims to be an authoritative resource, grounded in scientific principles and practical, field-proven insights.
Chemical and Physical Properties
This compound is the ester formed from the reaction of palmitic acid and 6-methylheptanol (isooctyl alcohol). It is a non-ionic surfactant.[3] Understanding its physicochemical properties is paramount for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 106-05-8 | [1][2][3] |
| Molecular Formula | C24H48O2 | [1][2][3][4] |
| Molecular Weight | 368.64 g/mol | [4] |
| Appearance | Colorless to light yellow, transparent oily liquid | [5] |
| Odor | Slight, characteristic odor | [5] |
| Solubility | Insoluble in water; miscible with most organic solvents | [5][6] |
| Density | 0.850 - 0.860 g/cm³ at 25°C | [5] |
| Refractive Index | 1.445 - 1.447 at 25°C | [5] |
| Boiling Point | 824.37 K (Predicted) | [7] |
| Freezing Point | -2 to -5 °C | [5] |
| Saponification Value | 146 - 156 mg KOH/g | [5] |
| Acid Value | ≤0.50 mg KOH/g | [5] |
The long, branched alkyl chain of the isooctyl group combined with the long, straight chain of the palmitate moiety imparts a unique combination of properties. Its low viscosity and non-greasy feel make it a preferred emollient in topical formulations. The ester linkage is stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions, a factor to consider in formulation stability studies.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the Fischer-Speier esterification of palmitic acid with isooctyl alcohol. This reaction is typically catalyzed by an acid.
Causality Behind Experimental Choices
The choice of catalyst is critical to the efficiency and environmental impact of the synthesis. While strong liquid acids like sulfuric acid have been traditionally used, they present challenges related to equipment corrosion, side reactions, and waste disposal.[3] Consequently, the industry is increasingly shifting towards solid acid catalysts. These catalysts, such as stannous oxalate or sulfonated zirconia, are reusable, reduce waste, and can lead to milder reaction conditions.[2][3]
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, water, a byproduct, is continuously removed. This is often achieved by using a water-carrying agent (entrainer) and a Dean-Stark apparatus or by performing the reaction under vacuum. The molar ratio of alcohol to acid is also a key parameter; an excess of isooctyl alcohol is typically used to maximize the conversion of palmitic acid.[3]
Experimental Workflow: Solid Acid Catalyzed Esterification
Below is a generalized, step-by-step methodology for the synthesis of this compound using a solid acid catalyst.
-
Reactor Setup : A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a Dean-Stark apparatus is assembled.
-
Reactant Charging : Palmitic acid and a molar excess of isooctyl alcohol are charged into the reactor.
-
Catalyst Addition : The solid acid catalyst (e.g., 1-5% of the total reactant mass) is added to the mixture.[2]
-
Inert Atmosphere : The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation at elevated temperatures.
-
Reaction Conditions : The mixture is heated to the reaction temperature, typically between 100-180°C, with continuous stirring.[2] The water produced during the reaction is azeotropically removed using an appropriate entrainer (e.g., cyclohexane) and collected in the Dean-Stark trap.
-
Monitoring Reaction Progress : The reaction is monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined low level.
-
Catalyst Recovery : Upon completion, the reaction mixture is cooled, and the solid catalyst is recovered by filtration for potential reuse.
-
Purification : The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts, yielding high-purity this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Industry
The primary utility of this compound stems from its excellent emollient, solubilizing, and lubricating properties.
-
Cosmetics and Personal Care : This is the largest area of application. It is widely used in skin creams, lotions, sunscreens, and color cosmetics.[5][8] Its non-occlusive and non-greasy nature provides a smooth, soft feel to the skin. It also functions as a good solvent for many active ingredients and pigments.
-
Pharmaceuticals : In topical drug delivery systems, it can be used as a vehicle to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. Its safety profile and emollient properties make it suitable for dermatological preparations.
-
Industrial Lubricants : Its stability and lubricating properties lend it to applications in synthetic lubricants and metalworking fluids.
Safety and Handling
Based on available safety data sheets for isooctyl palmitate, the compound is generally considered to have a low hazard profile. However, standard laboratory and industrial hygiene practices should always be followed.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : Not typically required under normal conditions with adequate ventilation. If aerosols are generated, a respirator may be necessary.
-
-
First Aid Measures :
-
Inhalation : Move to fresh air.
-
Skin Contact : Wash off with soap and plenty of water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
-
Fire Safety : It is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting.
-
Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.
Conclusion
This compound is a high-value specialty chemical with a well-established role in the cosmetics and personal care industries, and growing potential in pharmaceuticals and industrial applications. Its synthesis via esterification is a well-understood process, with modern approaches favoring environmentally benign solid acid catalysts. A thorough understanding of its physicochemical properties and safety protocols is essential for its effective and safe utilization in research and product development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. exactitudeconsultancy.com [exactitudeconsultancy.com]
- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 6. Isooctyl palmitate | 1341-38-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the esterification of palmitic acid with isobutyl alcohol | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Methylheptyl Palmitate
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 6-methylheptyl palmitate, a fatty acid ester. The following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This guide is structured to not only present the data but also to explain the underlying principles and experimental considerations.
Introduction to this compound and Spectroscopic Analysis
This compound (C24H48O2) is an ester formed from palmitic acid, a common saturated fatty acid, and 6-methylheptanol.[1][2][3] Its structure combines a long, straight alkyl chain from the fatty acid with a branched alkyl chain from the alcohol. Spectroscopic analysis is crucial for confirming the identity and purity of such molecules. Techniques like NMR, IR, and MS provide a detailed picture of the molecular structure, functional groups, and molecular weight.
The following sections will provide a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous fatty acid esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of a fatty acid ester like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected range of chemical shifts (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The signals can be broadly divided into those from the palmitate chain and those from the 6-methylheptyl chain.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~0.88 | Triplet | 3H |
| H-b | ~1.25 | Multiplet | ~24H |
| H-c | ~1.62 | Quintet | 2H |
| H-d | ~2.28 | Triplet | 2H |
| H-e | ~4.05 | Triplet | 2H |
| H-f | ~1.55 | Multiplet | 2H |
| H-g | ~1.18 | Multiplet | ~6H |
| H-h | ~1.50 | Multiplet | 1H |
| H-i | ~0.86 | Doublet | 6H |
Interpretation of the ¹H NMR Spectrum:
-
Palmitate Chain:
-
The terminal methyl group (H-a) of the palmitate chain is expected to appear as a triplet around 0.88 ppm.
-
The long chain of methylene groups (H-b) will produce a large, broad signal around 1.25 ppm.
-
The methylene group β to the carbonyl (H-c) will be slightly downfield around 1.62 ppm.
-
The methylene group α to the carbonyl (H-d) is the most deshielded in the fatty acid chain, appearing as a triplet around 2.28 ppm due to the electron-withdrawing effect of the ester group.
-
-
6-Methylheptyl Chain:
-
The two methyl groups of the isopropyl moiety (H-i) are expected to be a doublet around 0.86 ppm.
-
The methine proton (H-h) will be a multiplet further downfield.
-
The methylene group attached to the ester oxygen (H-e) is the most deshielded in the alcohol portion, appearing as a triplet around 4.05 ppm.
-
The remaining methylene groups (H-f, H-g) will have signals in the aliphatic region, with their exact chemical shifts and multiplicities determined by their proximity to the ester and the branching point.
-
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~174 |
| C-2 | ~34 |
| C-3 | ~25 |
| C-4 to C-13 | ~29-30 |
| C-14 | ~32 |
| C-15 | ~23 |
| C-16 | ~14 |
| C-1' | ~64 |
| C-2' | ~29 |
| C-3' | ~26 |
| C-4' | ~39 |
| C-5' | ~28 |
| C-6' | ~22 |
| C-7' | ~22 |
Interpretation of the ¹³C NMR Spectrum:
-
The carbonyl carbon of the ester (C-1) is the most downfield signal, expected around 174 ppm.[4]
-
The carbons of the long palmitate chain will appear in the range of 14-34 ppm. The terminal methyl carbon (C-16) will be the most upfield signal around 14 ppm.[4]
-
The carbon attached to the ester oxygen (C-1') in the alcohol moiety will be significantly deshielded, appearing around 64 ppm.
-
The carbons of the branched 6-methylheptyl group will have distinct chemical shifts, with the methyl carbons (C-6' and C-7') appearing upfield around 22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by features characteristic of a long-chain aliphatic ester.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data
The NIST WebBook provides an IR spectrum for "Palmitic acid, iso octyl ester," which is a synonym for this compound.[5] The key absorption bands are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretching (aliphatic CH₂, CH₃) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1375 | Medium | C-H bending (CH₃) |
| ~1170 | Strong | C-O stretching (ester) |
Interpretation of the IR Spectrum:
-
The most prominent feature is the strong absorption band around 1740 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of a saturated ester.[6]
-
The strong bands around 2925 cm⁻¹ and 2855 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long alkyl chains.[7][8]
-
The strong band around 1170 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.
-
The absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS analysis of fatty acid esters.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Mass Spectral Data (Predicted)
For this compound (Molecular Weight: 368.6 g/mol ), the following features are expected in the EI mass spectrum:[2][5]
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z 368 may be observed, although it might be weak or absent in EI spectra of long-chain esters.
-
Key Fragmentations:
-
McLafferty Rearrangement: Fatty acid esters are known to undergo a characteristic McLafferty rearrangement, which for a methyl ester gives a prominent peak at m/z 74. For this compound, this rearrangement would involve the transfer of a hydrogen from the palmitate chain to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a charged enol.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the alkoxy group (-OR) to give an acylium ion. In this case, loss of the 6-methylheptyloxy radical would lead to a peak at m/z 239 .
-
Cleavage of the C-O bond can also occur, leading to a fragment corresponding to the 6-methylheptyl cation at m/z 113 .
-
The fragmentation of the long alkyl chains will produce a series of hydrocarbon fragments separated by 14 mass units (CH₂).
-
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C24H48O2]+•\nm/z = 368", pos="0,0!"]; F1 [label="[C16H31O]+ \nm/z = 239", pos="-2,-1.5!"]; F2 [label="[C8H17]+ \nm/z = 113", pos="2,-1.5!"];
M -> F1 [label="- •OC8H17"]; M -> F2 [label="- C15H31COO•"]; } caption: "Predicted key fragmentations of this compound in EI-MS."
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of similar compounds, offers a reliable reference for researchers and scientists. The characteristic signals in each spectrum, from the ester carbonyl stretch in the IR to the specific chemical shifts in the NMR and the fragmentation patterns in the mass spectrum, together provide unambiguous confirmation of the molecule's identity.
References
- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Palmitic acid, iso octyl ester [webbook.nist.gov]
- 6. "Synthesis and characterization of biodegradable palm palmitic acid bas" by ABD AL-WALI JAPIR, NADIA SALIH et al. [journals.tubitak.gov.tr]
- 7. spectrometrics.com [spectrometrics.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Profile of 6-Methylheptyl Palmitate
Introduction
6-Methylheptyl palmitate, also known as isooctyl palmitate, is a branched-chain ester that functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products.[1] Its molecular structure, characterized by a C16 fatty acid (palmitic acid) and a C8 branched alcohol (6-methylheptanol), imparts a desirable non-oily feel and effective moisturization properties. As with any cosmetic ingredient, a thorough evaluation of its toxicological profile is paramount to ensure consumer safety. This technical guide provides a comprehensive framework for assessing the safety of this compound, grounded in established principles of in vitro toxicology and internationally recognized testing guidelines. Due to the limited publicly available toxicological data specific to this compound, this document outlines a robust, scientifically-driven testing strategy that aligns with current regulatory expectations for cosmetic ingredients.
Physicochemical Properties and Metabolic Considerations
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting toxicological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106-05-8 | [2][3][4][5] |
| Molecular Formula | C24H48O2 | [2][3][4] |
| Molecular Weight | 368.64 g/mol | [2][3][4] |
| IUPAC Name | 6-methylheptyl hexadecanoate | [6] |
| Synonyms | Isooctyl palmitate, Palmitic acid, isooctyl ester | [2][4] |
Metabolic Fate: A Predictive Analysis
In the absence of specific metabolic data for this compound, a logical starting point is to consider the metabolic fate of similar long-chain fatty acid esters. It is anticipated that upon dermal absorption, this compound would undergo enzymatic hydrolysis by esterases present in the skin, yielding palmitic acid and 6-methylheptanol.
Palmitic acid is a ubiquitous saturated fatty acid in the human body and is readily metabolized through the β-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. 6-methylheptanol, a branched-chain primary alcohol, is expected to be oxidized to its corresponding aldehyde and then to 6-methylheptanoic acid. This branched-chain fatty acid can also be further metabolized. The key consideration from a toxicological perspective is whether the parent compound or its metabolites could pose a risk.
Caption: Predicted metabolic pathway of this compound in the skin.
Core Toxicological Endpoints: An In Vitro Approach
The current regulatory landscape for cosmetics, particularly in the European Union, mandates a move away from animal testing.[7][8][9] Therefore, a modern toxicological assessment relies heavily on a battery of validated in vitro and in chemico methods. The major toxicological endpoints to be assessed for a cosmetic ingredient like this compound include skin irritation, skin sensitization, eye irritation, and genotoxicity.[7][10]
Skin Irritation
Skin irritation is defined as the production of reversible inflammatory changes in the skin following the application of a test substance.[11][12] The recommended in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439.[12][13][14]
-
Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates containing maintenance medium.[13]
-
Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which they are thoroughly rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 24-42 hours).[15]
-
Viability Assessment: Tissue viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50%.[12][13]
Table 2: Interpretation of In Vitro Skin Irritation Results (OECD TG 439)
| Mean Tissue Viability | Classification |
| > 50% | Non-irritant (UN GHS No Category) |
| ≤ 50% | Irritant (UN GHS Category 2) |
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. The assessment of skin sensitization potential is now based on the Adverse Outcome Pathway (AOP), which outlines the key events from the initial molecular interaction to the adverse health effect.[9] A battery of in vitro tests targeting different key events is recommended.
A sequential testing strategy is proposed to evaluate the skin sensitization potential of this compound.
Caption: AOP for skin sensitization and corresponding in vitro tests.
-
Principle: This in chemico assay quantifies the reactivity of a test substance with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins (Key Event 1).
-
Procedure: this compound is incubated with the synthetic peptides for a defined period.
-
Analysis: The remaining concentration of the non-depleted peptides is measured by high-performance liquid chromatography (HPLC).
-
Data Interpretation: The percentage of peptide depletion is calculated. A mean cysteine and lysine depletion of ≥ 6.38% is indicative of reactivity.
-
Principle: This assay measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in a human keratinocyte cell line (Key Event 2).
-
Procedure: Keratinocytes are exposed to various concentrations of this compound for 48 hours.
-
Analysis: The induction of a luciferase reporter gene under the control of the ARE element is measured.
-
Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax > 1.5) at a concentration that maintains cell viability above 70%.
-
Principle: This assay measures the expression of cell surface markers (CD86 and CD54) associated with dendritic cell activation (Key Event 3) in a human monocytic cell line (THP-1).
-
Procedure: THP-1 cells are exposed to this compound for 24 hours.
-
Analysis: The expression of CD86 and CD54 is quantified by flow cytometry.
-
Data Interpretation: A substance is considered a sensitizer if the expression of CD86 and/or CD54 increases above a defined threshold (Relative Fluorescence Intensity ≥ 150% for CD86 or ≥ 200% for CD54) at a concentration that maintains cell viability above 50%.
Table 3: Integrated Assessment of Skin Sensitization Potential
| Test | Endpoint | Positive Result |
| DPRA | Peptide Depletion | Mean depletion ≥ 6.38% |
| KeratinoSens™ | Nrf2 Pathway Activation | Imax > 1.5 |
| h-CLAT | CD86/CD54 Expression | RFI ≥ 150% (CD86) or ≥ 200% (CD54) |
A weight-of-evidence approach, considering the results from these assays, is used to conclude on the skin sensitization potential of this compound. A "two out of three" approach is often employed for classification.[9]
Eye Irritation
The potential for a cosmetic ingredient to cause eye irritation or serious eye damage is a critical safety endpoint. Validated in vitro methods that model different parts of the eye are available.
-
Principle: This assay uses isolated bovine corneas to assess the potential of a substance to cause corneal damage.
-
Procedure: this compound is applied to the epithelial surface of the cornea.
-
Analysis: Two endpoints are measured: corneal opacity (light scattering) and permeability (passage of fluorescein dye).
-
Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.
Genotoxicity
Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of in vitro tests is recommended.[9]
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations (point mutations and frameshifts).
-
Procedure: The bacterial strains are exposed to this compound with and without an exogenous metabolic activation system (S9 mix).
-
Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined background level.
-
Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Procedure: Mammalian cells are exposed to this compound with and without metabolic activation.
-
Analysis: The frequency of micronucleated cells is determined by microscopic analysis.
-
Data Interpretation: A substance is considered genotoxic if it induces a significant, concentration-dependent increase in the frequency of micronucleated cells.
Conclusion
References
- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 106-05-8 [m.chemicalbook.com]
- 6. Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Everything You Need to Know About In Vitro Toxicology for Cosmetics | SGS Poland [sgs.com]
- 8. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]
- 10. criver.com [criver.com]
- 11. siesascs.edu.in [siesascs.edu.in]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. mbresearch.com [mbresearch.com]
- 14. oecd.org [oecd.org]
- 15. dermatest.com [dermatest.com]
Methodological & Application
Synthesis of Iso-octyl Palmitate Using Solid Acid Catalysts: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview of the synthesis of iso-octyl palmitate, a widely used emollient and lubricant, through heterogeneous catalysis. It details the significant advantages of using solid acid catalysts over traditional homogeneous systems, including enhanced reusability, simplified product purification, reduced equipment corrosion, and improved environmental footprint. We present detailed, field-tested protocols for catalyst preparation, the esterification reaction, product analysis, and catalyst regeneration. By explaining the causality behind experimental choices and providing a framework for process optimization, this document serves as an essential resource for researchers aiming to implement greener and more efficient chemical synthesis routes.
Introduction: The Shift Towards Greener Ester Synthesis
Iso-octyl palmitate (IOP) is an important ester derived from palmitic acid and iso-octyl alcohol. Due to its excellent properties as an emollient, texture enhancer, and lubricant, it finds extensive applications in the cosmetics, personal care, and industrial lubricants sectors.[1][2] The commercial production of IOP traditionally relies on the Fischer esterification reaction, which is catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1]
While effective, these homogeneous catalysts present significant downstream challenges.[1][3] These include:
-
Corrosion: The acidic nature of the catalysts necessitates specialized, corrosion-resistant reactors.
-
Difficult Separation: The catalyst remains in the product mixture, requiring complex neutralization and washing steps.
-
Waste Generation: Neutralization produces large quantities of salt-laden wastewater, posing an environmental disposal problem.
-
Side Reactions: The strong oxidizing nature of some liquid acids can lead to undesirable by-products.[1]
To overcome these limitations, the field is rapidly moving towards "green" chemistry principles, with a focus on heterogeneous catalysis. Solid acid catalysts have emerged as a superior alternative, offering a robust, efficient, and environmentally benign pathway for ester synthesis.[4][5][6] Their key advantages include being non-corrosive, easily separable from the reaction mixture by simple filtration, and having the potential for regeneration and reuse, which significantly reduces processing costs and environmental impact.[5][6][7]
The Mechanism of Solid Acid-Catalyzed Esterification
The synthesis of iso-octyl palmitate is a reversible esterification reaction. The role of the acid catalyst is to accelerate the attainment of equilibrium. Solid acid catalysts achieve this by providing active sites on their surface. These sites are primarily of two types: Brønsted acid sites, which are proton (H⁺) donors, and Lewis acid sites, which are electron-pair acceptors.[4][8] For esterification, Brønsted acidity is considered particularly crucial.[9][10]
The reaction mechanism on a solid acid surface follows several key steps, as outlined in the classic Fischer esterification pathway:
-
Protonation: The carboxylic acid group of palmitic acid is protonated by a Brønsted acid site (e.g., a sulfonic acid group, -SO₃H) on the catalyst surface. This enhances the electrophilicity of the carbonyl carbon.[11]
-
Nucleophilic Attack: A molecule of iso-octyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The intermediate eliminates a molecule of water (a good leaving group) to form a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the active site on the catalyst and releasing the final product, iso-octyl palmitate.[11]
To drive the reaction towards the product side, the water generated during the reaction must be continuously removed from the system.[1][12]
Caption: General mechanism for solid acid-catalyzed esterification.
Selecting a Solid Acid Catalyst
The choice of catalyst is critical and depends on factors like thermal stability, acid strength, surface area, and cost. Several classes of solid acids have proven effective for fatty acid esterification.
| Catalyst Type | Key Features | Advantages | Disadvantages |
| Sulfated Zirconia (SZ) | Exhibits "superacidic" properties due to strong Brønsted and Lewis acid sites.[4] | High catalytic activity even at low concentrations.[9][10] Good thermal stability.[13] | Activity can be sensitive to preparation method and calcination temperature.[10] |
| Ion-Exchange Resins | Macroporous polymer beads (e.g., polystyrene) functionalized with sulfonic acid (-SO₃H) groups.[14] | High density of Brønsted acid sites. Widely available and cost-effective (e.g., Amberlyst-15).[3][15] | Limited thermal stability (typically < 150°C).[15] Activity can be inhibited by water.[16] |
| Stannous Oxalate (SnC₂O₄) | A water-tolerant solid acid with a unique chelate molecular structure.[1][2] | High catalytic activity and stability. Hydrophobic nature makes it less susceptible to water inhibition.[12] | Less common than other types; may require synthesis. |
Protocols for Catalyst Preparation and Characterization
Protocol 1: Preparation of Sulfated Zirconia (SZ)
This protocol is based on a common impregnation method to generate a highly acidic catalyst.[4]
-
Precursor: Start with zirconium dioxide (ZrO₂) powder.
-
Sulfation: Suspend the ZrO₂ powder in a 0.5 M sulfuric acid (H₂SO₄) solution. A typical ratio is 1 gram of ZrO₂ per 10 mL of acid solution.
-
Impregnation: Stir the suspension vigorously at room temperature for 3-4 hours to ensure uniform impregnation of sulfate ions.
-
Separation: Separate the solid material by centrifugation or filtration.
-
Drying: Dry the catalyst in an oven at 110°C for 12 hours to remove water.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 600-700°C) for 4-5 hours.[10] This step is crucial for forming the active crystalline phase and strong acid sites. The final properties are highly dependent on the calcination temperature.[10]
Protocol 2: Pre-treatment of Amberlyst-15 Resin
Commercial resins often require activation to remove impurities and ensure maximum activity.[15]
-
Washing: Wash the Amberlyst-15 beads thoroughly with methanol to remove any organic impurities from the pores.
-
Acid Wash: Soak the resin in a dilute solution of hydrochloric acid (e.g., 1 M HCl) for 1 hour to ensure full protonation of the sulfonic acid sites.
-
Rinse: Rinse the beads with deionized water until the washings are neutral (pH 7).
-
Drying: Dry the activated resin in a vacuum oven at a moderate temperature (e.g., 80-90°C) overnight. Do not exceed the manufacturer's recommended temperature limit to avoid thermal degradation.
Catalyst Characterization
To ensure catalyst quality and understand structure-activity relationships, several characterization techniques are essential:
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This is a primary technique used to quantify the total number of acid sites and determine the distribution of acid strengths (weak, moderate, strong).[4]
-
X-ray Diffraction (XRD): Used to identify the crystalline phase of the catalyst support (e.g., tetragonal phase in active SZ).[13]
-
N₂ Physisorption (BET/BJH): Determines the specific surface area, pore volume, and pore size distribution, which are critical for reactant accessibility to the active sites.[13]
Experimental Protocol: Synthesis of Iso-octyl Palmitate
This protocol outlines a general procedure for the synthesis of IOP in a laboratory setting.
Materials and Equipment:
-
Palmitic acid (reagent grade)
-
Iso-octyl alcohol (2-ethylhexanol)
-
Solid acid catalyst (e.g., prepared SZ or activated Amberlyst-15)
-
Water-carrying agent (entrainer), e.g., cyclohexane or toluene[1][12]
-
Sodium carbonate (Na₂CO₃) solution (for neutralization)
-
Deionized water
-
Anhydrous sodium sulfate (for drying)
-
Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, and a Dean-Stark apparatus (or similar water separator).
-
Rotary evaporator.
Caption: Experimental workflow for IOP synthesis.
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a fume hood.
-
Charging Reactants: In the three-neck flask, add palmitic acid, a portion of the iso-octyl alcohol, and the water-carrying agent. An optimized molar ratio of isooctanol to palmitic acid is reported to be around 1.8:1.[1][2]
-
Heating: Begin stirring and heat the mixture until the palmitic acid melts completely.
-
Catalyst Addition: Add the pre-weighed solid acid catalyst. A typical catalyst loading is 1-5% of the total reactant mass.[12]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 150°C).[1][2] The water produced will be azeotropically removed by the entrainer and collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and is typically complete when no more water is evolved (usually 2.5-6 hours).[1][12]
-
Catalyst Separation: After cooling the mixture to room temperature, separate the solid catalyst by filtration. The recovered catalyst should be washed and dried for reuse.
-
Purification: a. Transfer the crude product to a separatory funnel. b. Neutralize any remaining acidity by washing with a dilute sodium carbonate solution, followed by several washes with distilled water until the aqueous layer is neutral.[1] c. Dry the organic layer over anhydrous sodium sulfate. d. Remove the entrainer and excess iso-octyl alcohol under reduced pressure using a rotary evaporator to obtain the pure iso-octyl palmitate.[1]
Optimization of Reaction Parameters
The efficiency of the synthesis is highly dependent on several parameters. Understanding their influence is key to maximizing yield and reaction rate.
| Parameter | Typical Range | Rationale and Effect on Reaction |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 4:1 | Esterification is a reversible reaction. Using an excess of alcohol shifts the equilibrium towards the product side, increasing the conversion of palmitic acid.[1][17] However, a very large excess increases recovery and purification costs. |
| Catalyst Loading | 1% - 5% (w/w) | Increasing the catalyst amount generally increases the reaction rate by providing more active sites.[1] Beyond an optimal point, the increase may become negligible, and it can complicate stirring and filtration. Excess catalyst may also promote side reactions.[1] |
| Reaction Temperature | 120°C - 180°C | Higher temperatures increase the reaction rate according to Arrhenius kinetics.[15] The temperature should be high enough for efficient water removal but below the decomposition temperature of the reactants, product, and catalyst (especially for resins). |
| Water Removal | Continuous | The continuous removal of water via a Dean-Stark trap is critical to prevent the reverse hydrolysis reaction and drive the equilibrium towards near-complete conversion of the limiting reactant (palmitic acid).[1] |
An optimized set of conditions reported for a stannous oxalate catalyst was a reaction time of 2.5 hours, a molar ratio of 1.8:1 (isooctanol to palmitic acid), a catalyst dosage of 2.0%, and a temperature of 150°C.[1][2]
Product Analysis and Characterization
Confirming the conversion of reactants and the purity of the final product is a critical final step.
-
Acid Value Titration: The conversion of palmitic acid can be quantified by measuring the acid value of the reaction mixture over time. This involves titrating a sample with a standardized potassium hydroxide (KOH) solution.[12] A lower acid value indicates higher conversion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for structural confirmation. The spectrum of the product should show the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch (~1740 cm⁻¹) and C-O stretches (~1170 cm⁻¹).[1]
-
Gas Chromatography (GC): GC is the preferred method for determining the purity of the final product and quantifying any remaining reactants or by-products.[1]
Catalyst Reusability and Regeneration
A key advantage of solid catalysts is their potential for reuse, which is vital for economic viability.
Recovery and Reuse Protocol:
-
After the reaction, recover the catalyst by filtration.
-
Wash the recovered catalyst thoroughly with a solvent like methanol or acetone to remove any adsorbed organic species from its surface.
-
Dry the catalyst in an oven (at an appropriate temperature) before reusing it in a subsequent batch.
Studies on catalysts like sulfated zirconia and Amberlyst-15 have demonstrated good reusability for several cycles, sometimes with only a minor loss in activity.[16][18] Catalyst deactivation can occur through poisoning of acid sites, blocking of pores by carbonaceous deposits (coking), or leaching of the active species (e.g., sulfate groups) into the reaction medium.[13] If significant deactivation is observed, a regeneration step, such as calcination at high temperature for inorganic catalysts, may be required to restore activity.[18]
Conclusion
The synthesis of iso-octyl palmitate via heterogeneous catalysis offers a compelling alternative to traditional methods, aligning with the principles of green and sustainable chemistry. Solid acids like sulfated zirconia and Amberlyst-15 provide high activity, selectivity, and the crucial advantages of easy separation and reusability. By carefully selecting the catalyst and optimizing key reaction parameters such as temperature, reactant molar ratio, and efficient water removal, researchers can achieve high yields of pure product while minimizing waste and operational complexity. The protocols and insights provided herein offer a solid foundation for the successful implementation of this modern synthetic strategy.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20462B [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. matec-conferences.org [matec-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.iium.edu.my [journals.iium.edu.my]
- 18. researchgate.net [researchgate.net]
High-performance liquid chromatography for fatty acid ester separation.
An In-Depth Technical Guide to the High-Performance Liquid Chromatography of Fatty Acid Esters
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the separation and analysis of fatty acid esters using High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, methodological choices, detailed protocols, and troubleshooting strategies, moving beyond a simple recitation of steps to explain the causality behind each experimental decision.
The Rationale for HPLC in Fatty Acid Ester Analysis
Fatty acids are fundamental biological molecules, but their analysis is often complicated by their physical properties. Esterification, typically to methyl esters (Fatty Acid Methyl Esters or FAMEs) or ethyl esters (FAEEs), is a common derivatization strategy that reduces their polarity and increases their volatility, making them more amenable to chromatographic separation. While Gas Chromatography (GC) has traditionally been the workhorse for FAME analysis, HPLC offers distinct advantages, particularly for separating isomers and analyzing less volatile or thermally labile compounds.[1][2][3] HPLC is especially powerful for separating fatty acid esters based on chain length, degree of unsaturation, and even the position of double bonds.[3][4]
The choice between these powerful techniques is often dictated by the specific analytical question. The following workflow illustrates the key decision points and procedural steps in a typical HPLC-based analysis of fatty acid esters.
Caption: General workflow for fatty acid ester analysis by HPLC.
Foundational Principles: Choosing the Right Chromatographic Mode
The separation of fatty acid esters in HPLC is governed by the partitioning of analytes between a liquid mobile phase and a solid stationary phase. The choice of these phases dictates the separation mechanism.
Reversed-Phase (RP-HPLC): The Workhorse Method
Reversed-phase is the most common mode for fatty acid ester analysis.
-
Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (commonly mixtures of acetonitrile and/or methanol with water).[5] Fatty acid esters are separated primarily based on their hydrophobicity. Longer alkyl chains and fewer double bonds result in increased retention time.[4]
-
Why It Works So Well: The elution order is predictable. For a homologous series of FAMEs, retention time increases with the number of carbon atoms. For FAMEs with the same carbon number, retention time decreases with an increasing number of double bonds because the double bonds introduce a slight polarity and a kink in the chain, reducing the effective hydrophobic interaction with the stationary phase.
-
Typical Columns: Octadecylsilyl (ODS or C18) columns are the standard choice, offering excellent resolving power for a wide range of fatty acid esters.[6] Column dimensions of 250 mm x 4.6 mm with 5 µm particles are common for standard analyses.[6]
Normal-Phase (NP-HPLC): For Class Separations and Isomers
While less common for general FAME profiling, normal-phase HPLC has specific, powerful applications.
-
Principle of Separation: NP-HPLC employs a polar stationary phase (like silica or cyano-propyl) and a non-polar mobile phase (e.g., hexane-based mixtures).[7][8] Separation is based on the polarity of the analytes. It is particularly effective for separating different lipid classes (e.g., triacylglycerols from diacylglycerols) or fatty acids containing polar functional groups like hydroxyl groups.[7][9]
-
Causality in Application: This mode is chosen when the goal is not to separate every single FAME, but rather to isolate specific classes of lipids or isomers whose polarity differs significantly. For instance, it can be used to separate hydroxy and non-hydroxy neutral lipid classes.[9]
The Critical Choice: Detection Systems
Since most fatty acid esters lack a strong UV chromophore, selecting the right detector is paramount for achieving the desired sensitivity and specificity.
Caption: Decision tree for selecting an HPLC detector.
Data Presentation: Comparison of Common HPLC Detectors
| Detector Type | Principle | Advantages | Disadvantages | Ideal For |
| UV-Vis | Measures absorbance of light by the analyte. | Robust, simple, good linearity, inexpensive. | Requires a chromophore; low sensitivity for underivatized FAMEs unless using low wavelengths (192-205 nm).[4][6] | Quantifying FAMEs with natural (e.g., conjugated) or derivatized chromophores. |
| Evaporative Light Scattering (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining analyte particles.[10] | Universal detection for any non-volatile analyte.[10] Compatible with gradients. Good for lipids without chromophores.[11] | Destructive, non-linear response can complicate quantification, less sensitive for volatile compounds.[12] | General purpose analysis of lipid mixtures, especially when analytes lack a UV chromophore.[13] |
| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides structural information for identification.[14][15] | Higher cost and complexity. Ionization efficiency can vary between compounds. | Definitive identification of FAMEs in complex mixtures and trace-level quantification.[16][17] |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result begins with a robust and reproducible protocol. Here, we provide detailed, field-proven methodologies.
Protocol 1: Sample Preparation via Transesterification
The goal is to convert fatty acids from glycerolipids into their corresponding methyl esters (FAMEs). This is a critical step, as free fatty acids can exhibit poor peak shape in RP-HPLC.[18]
Rationale: Acid- or base-catalyzed transesterification is a standard and efficient method for preparing FAMEs from oils and fats for subsequent chromatographic analysis.[19][20][21]
Step-by-Step Methodology:
-
Sample Aliquoting: Weigh approximately 25-50 mg of the lipid extract or oil into a screw-cap glass tube.
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., methyl heptadecanoate, C17:0), which is not expected to be present in the sample. This is crucial for accurate quantification.
-
Base-Catalyzed Transmethylation:
-
Add 1 mL of hexane to dissolve the oil.
-
Add 200 µL of 2 M potassium hydroxide (KOH) in methanol.
-
Cap the tube tightly and vortex vigorously for 1 minute at room temperature.[21]
-
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for HPLC analysis.
-
Dilution: Dilute the sample with the mobile phase starting condition (e.g., acetonitrile/water) to ensure compatibility with the HPLC system and avoid peak distortion.[22]
Protocol 2: RP-HPLC Method for FAME Separation
This protocol is optimized for the separation of a complex mixture of FAMEs using a C18 column with UV or ELSD detection.
Instrumentation and Consumables:
-
HPLC System: A system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Detector: UV Detector set at 205 nm or an ELSD (Nebulizer: 30°C, Evaporator: 40°C, Gas Flow: 1.5 L/min).[11][23]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Sample Diluent: Acetonitrile/Water (80:20, v/v)
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (80% A) for at least 20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared FAME sample.
-
Chromatographic Run: Execute the gradient elution program as detailed in the table below. The gradient is designed to first elute the more polar (more unsaturated, shorter chain) FAMEs and then ramp up the organic content to elute the highly non-polar (saturated, longer chain) FAMEs.
-
Data Acquisition: Collect data for the entire duration of the run.
-
Column Re-equilibration: After each run, return to the initial conditions and hold for 5-10 minutes to prepare the column for the next injection.
Data Presentation: Gradient Elution Program
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Water) | Curve |
| 0.0 | 1.0 | 80 | 20 | Initial |
| 25.0 | 1.0 | 100 | 0 | Linear |
| 35.0 | 1.0 | 100 | 0 | Hold |
| 35.1 | 1.0 | 80 | 20 | Step |
| 45.0 | 1.0 | 80 | 20 | Hold |
Method Validation: The protocol's trustworthiness is established through validation. Calibration curves should be constructed for each FAME standard, plotting peak area against concentration to demonstrate linearity (r² > 0.99).[6][24] Precision is assessed by calculating the relative standard deviation (RSD) of replicate injections, which should be <3%.[6][24] Accuracy can be determined via recovery studies of spiked samples.[24][25]
Troubleshooting: A Field-Proven Guide
Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is essential to minimize downtime.[26][27]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High System Pressure | 1. Blockage in the column inlet frit or tubing. 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation. | 1. Reverse-flush the column (disconnect from detector first). 2. Ensure all samples and mobile phases are filtered (0.45 or 0.22 µm). 3. Use a guard column to protect the analytical column.[22] |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample overload. 2. Sample solvent is stronger than the mobile phase. 3. Column degradation or contamination. 4. Co-elution of analytes.[18] | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase.[22] 3. Wash the column with a strong solvent (e.g., isopropanol) or replace it. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging/equilibration issues. | 1. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[26] 2. Use a column oven for stable temperature control. 3. Ensure the column is fully equilibrated between runs. |
| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off for UV). 2. No sample injected (e.g., air in autosampler syringe). 3. Sample degradation. | 1. Check detector settings and status.[27] 2. Purge the pump and injector to remove air bubbles. 3. Prepare fresh samples and standards. |
References
- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. scielo.br [scielo.br]
- 7. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC | Semantic Scholar [semanticscholar.org]
- 8. Normal-phase high-performance liquid chromatography of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. (Open Access) Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index. (2023) | N. N. Eroshchenko | 2 Citations [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. aocs.org [aocs.org]
- 21. interchim.fr [interchim.fr]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. agilent.com [agilent.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. acgpubs.org [acgpubs.org]
- 26. labcompare.com [labcompare.com]
- 27. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Formulation of Topical Delivery Systems with 6-Methylheptyl Palmitate
Introduction: Unveiling the Potential of 6-Methylheptyl Palmitate in Topical Formulations
In the landscape of topical drug delivery and advanced skincare, the selection of excipients is paramount to achieving desired therapeutic outcomes and aesthetic appeal. This compound, also known as isooctyl palmitate, has emerged as a noteworthy emollient and vehicle for the development of sophisticated topical systems.[1][2][3][4][5] This branched-chain fatty acid ester, with the molecular formula C24H48O2 and a molecular weight of 368.64 g/mol , presents as a colorless to light-yellow, low-viscosity oily liquid.[1][2] Its chemical structure imparts a unique combination of properties, including excellent spreadability, a non-greasy skin feel, and high stability against oxidation, making it a compelling alternative to traditional emollients.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, along with detailed protocols for its incorporation into various topical delivery systems. We will delve into the causality behind its functional roles, from an emollient that enhances skin texture to a potential penetration enhancer that facilitates the delivery of active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, providing a robust framework for the formulation of stable and efficacious creams, lotions, and gels.
Physicochemical and Functional Profile of this compound
A thorough understanding of the physicochemical properties of an excipient is the foundation of rational formulation design. While extensive peer-reviewed data on this compound is still emerging, its characteristics can be inferred from supplier specifications and its structural similarity to other well-characterized alkyl esters.
Known Properties:
| Property | Value/Description | Source(s) |
| Chemical Name | 6-methylheptyl hexadecanoate | [1][3][4][5] |
| Synonyms | Isooctyl palmitate | [1][2][3][5] |
| CAS Number | 106-05-8, 1341-38-4, 151454-15-8 | [1][3] |
| Molecular Formula | C24H48O2 | [1][2] |
| Molecular Weight | 368.64 g/mol | [1][2] |
| Appearance | Colorless to light yellow oily liquid | [2] |
| Solubility | Soluble in most organic solvents; Insoluble in water | |
| Saponification Value | 146-156 mg KOH/g | [2] |
| Refractive Index (20°C) | 1.445-1.447 | [2] |
Functional Attributes:
-
Emolliency and Skin Feel: this compound is prized for its ability to impart a soft, smooth, and non-greasy feel to the skin.[2][6] This is attributed to its branched-chain structure, which allows for good spreadability without the occlusive feel of some other emollients.
-
Solvent Capacity: Its lipophilic nature makes it an effective solvent for many poorly water-soluble APIs and other cosmetic ingredients, aiding in their uniform dispersion within a formulation.[2]
-
Stability: It exhibits good stability against oxidation, which contributes to a longer shelf-life of the final product and reduces the potential for the formation of irritant by-products.[2]
-
Penetration Enhancement: Fatty acid esters are known to act as skin penetration enhancers.[7][8][9][10] While specific data for this compound is limited, its structural analogue, isopropyl palmitate, has been shown to significantly increase the flux of various drugs across the skin.[7][8][9] The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the diffusivity of the API.
Safety and Toxicology:
Safety data sheets for isooctyl palmitate indicate that it is not classified as a skin irritant or sensitizer under normal use conditions.[11] However, it is noted as being very toxic to aquatic life, a factor to consider in the environmental assessment of a product's life cycle.[11] As with any cosmetic ingredient, it is imperative to consult the latest safety assessments and regulatory guidelines.
Formulation Protocols
The following protocols provide a detailed, step-by-step methodology for the formulation of various topical delivery systems incorporating this compound.
Protocol 1: Oil-in-Water (O/W) Emollient Cream
This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream, where this compound serves as a key component of the oil phase.
Workflow for O/W Emollient Cream Formulation:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. haihangchem.com [haihangchem.com]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]
- 7. Effects of isopropyl palmitate on the skin permeation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
In vitro skin permeation studies with 6-Methylheptyl palmitate
Application Note & Protocol
Topic: In Vitro Skin Permeation Studies with 6-Methylheptyl Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Dermal Journey of this compound
This compound (CAS No. 106-05-8), an ester with the molecular formula C24H48O2 and a molecular weight of 368.64 g/mol , is utilized in various topical formulations, often for its properties as an emollient or vehicle.[1][2][3] Understanding its potential to cross the skin barrier is paramount for both efficacy and safety assessments in the cosmetic and pharmaceutical industries. The rate and extent to which a substance penetrates the skin can influence its local bioavailability, systemic exposure, and potential for irritation or sensitization.[4]
In vitro permeation testing (IVPT) serves as a critical tool, providing a reliable and ethical alternative to in vivo studies for evaluating the percutaneous absorption of compounds.[5] By employing excised human or animal skin in a controlled laboratory setting, IVPT can generate crucial data on a substance's permeation kinetics.[5] This application note provides a comprehensive, field-proven protocol for conducting IVPT of this compound using the Franz diffusion cell, a methodology aligned with international standards such as the OECD Test Guideline 428.[6][7] Our objective is to deliver not just a series of steps, but the scientific rationale that underpins a robust and reproducible study design.
Scientific Foundation: The Stratum Corneum Barrier
The skin's primary defense against the ingress of foreign substances is the stratum corneum (SC) , the outermost layer of the epidermis.[8][9] This layer is often described using the "bricks and mortar" model, where the "bricks" are terminally differentiated keratinocytes (corneocytes) and the "mortar" is a complex, continuous matrix of intercellular lipids (ceramides, cholesterol, and fatty acids).[10][11] This unique structure forms a formidable, largely lipophilic barrier that determines the fate of most topically applied substances.[12]
Permeation across the skin can occur via three potential routes:
-
The Intercellular Route: Molecules travel through the lipid matrix between the corneocytes. This is the principal pathway for most permeants, especially lipophilic ones like this compound.[13]
-
The Transcellular Route: Molecules pass directly through the corneocytes and the lipid matrix.
-
The Transappendageal Route: Molecules bypass the stratum corneum by entering through hair follicles or sweat ducts. This route offers a minor contribution to total steady-state flux due to the small surface area it represents.
The physicochemical properties of this compound—its relatively large molecular weight and lipophilic nature—suggest that its primary permeation pathway will be intercellular, governed by its ability to partition into and diffuse through the lipid-rich mortar of the stratum corneum.
Principle of the Franz Diffusion Cell Assay
The in vitro skin permeation study is most commonly conducted using vertical diffusion cells, widely known as Franz cells.[14] This system consists of two main chambers separated by a skin membrane.[7]
-
Donor Chamber: The upper chamber, onto which the test substance (this compound) is applied directly to the surface of the stratum corneum.
-
Receptor Chamber: The lower chamber, filled with a receptor fluid that is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) and continuously stirred.[15] This fluid acts as a "sink," simulating the body's microcirculation that carries substances away after they have permeated the skin.[16]
The core principle involves measuring the concentration of the permeated substance in the receptor fluid over time.[6] Aliquots are drawn from the receptor chamber at predefined intervals and analyzed, allowing for the calculation of key permeation parameters, such as steady-state flux and the permeability coefficient.[17]
Experimental Workflow Overview
The following diagram outlines the logical flow of a typical in vitro skin permeation study.
References
- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Parallel evaluation of alternative skin barrier models and excised human skin for dermal absorption studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Dissecting the formation, structure and barrier function of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Stratum Corneum: Skin's Protective Barrier and Hydration Role - EH BIOSCIENCE SARL [beyondmenscare.ch]
- 11. Histology, Stratum Corneum - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. osti.gov [osti.gov]
- 15. alterlab.co.id [alterlab.co.id]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
- 17. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6-Methylheptyl Palmitate in Complex Mixtures by GC-MS
Introduction
6-Methylheptyl palmitate is a long-chain fatty acid ester with increasing interest in various fields, including cosmetics, industrial lubricants, and potentially as a biomarker in biological systems. Its quantification in complex matrices such as biological fluids, tissues, or formulated products presents a significant analytical challenge due to its nonpolar nature and the presence of interfering substances. This application note provides a detailed, robust, and validated protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical workflow.
The core of this method involves a liquid-liquid extraction to isolate the lipid fraction from the sample matrix, followed by a derivatization step to convert the target analyte into its more volatile fatty acid methyl ester (FAME) form, specifically methyl palmitate. This conversion is crucial for enhancing chromatographic resolution and achieving the sensitivity required for trace-level quantification.[1] The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode ensures high selectivity and accuracy.[2] This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[3]
Principle of the Method
The quantitative analysis of this compound is achieved through a multi-step process. First, the total lipid content, including the target analyte, is extracted from the sample matrix. An internal standard (IS) is added at the beginning of the process to correct for analyte losses during sample preparation and analysis. The extracted lipids then undergo transesterification, a chemical reaction that converts the this compound to methyl palmitate. This derivatization is essential as it increases the volatility of the analyte, making it amenable to GC analysis. The resulting FAMEs are then separated on a gas chromatograph and detected by a mass spectrometer. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Solvents (HPLC or GC grade):
-
Chloroform
-
Methanol
-
Hexane
-
Isopropanol
-
Acetonitrile
-
n-Heptane
-
-
Reagents:
-
This compound analytical standard (≥98% purity)
-
Methyl heptadecanoate (Internal Standard, ≥99% purity)
-
Boron trifluoride-methanol solution (14% w/v)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Analytical balance
-
Glassware: volumetric flasks, pipettes, test tubes with screw caps, GC vials
-
Experimental Protocols
PART 1: Sample Preparation
The choice of sample preparation protocol is critical and depends on the nature of the complex matrix. Below are two validated protocols for common sample types: biological fluids (e.g., plasma) and tissue homogenates.
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol is based on the widely used liquid-liquid extraction method developed by Folch, which utilizes a chloroform-methanol mixture to efficiently extract lipids from biological fluids.[4][5]
-
Aliquoting and Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of a 100 µg/mL solution of methyl heptadecanoate (Internal Standard) in methanol.
-
Addition of Extraction Solvent: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Collection of the Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean screw-cap test tube. Be careful not to disturb the protein interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a heating block set to 40°C.
Protocol 2: Lipid Extraction from Tissue Homogenate
This protocol is suitable for solid or semi-solid samples that have been previously homogenized.
-
Sample Aliquoting and Internal Standard Spiking: Weigh approximately 50 mg of tissue homogenate into a screw-cap glass tube. Add 10 µL of a 100 µg/mL solution of methyl heptadecanoate (Internal Standard) in methanol.
-
Lipid Extraction: Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize further using a probe sonicator or a bead beater for 2 minutes.[6]
-
Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 3000 x g for 15 minutes at 4°C to separate the phases.
-
Collection and Drying: Transfer the lower organic layer to a new tube and dry it down under a stream of nitrogen.
PART 2: Transesterification (Derivatization to FAME)
The dried lipid extract is subjected to transesterification to convert this compound to methyl palmitate. Boron trifluoride-methanol is a common and effective reagent for this purpose.[7]
-
Reagent Addition: To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.
-
Reaction: Tightly cap the tube and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Quenching and Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Collection of FAMEs: Carefully transfer the upper hexane layer, which now contains the fatty acid methyl esters (FAMEs), to a clean GC vial.
-
Drying Agent: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
PART 3: Instrumental Analysis: GC-MS
The analysis of the derivatized sample is performed on a GC-MS system. The following parameters have been optimized for the separation and detection of methyl palmitate.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 10 min. |
| MS Transfer Line | 250 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Methyl Palmitate: m/z 74 (quantifier), 87, 270Methyl Heptadecanoate (IS): m/z 74 (quantifier), 87, 284 |
Table 1: Optimized GC-MS Parameters.
The selection of a polar column like the DB-FATWAX is crucial for the separation of FAMEs based on both chain length and degree of unsaturation.[8] The use of SIM mode significantly enhances the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the target analyte and internal standard, thereby reducing background noise.[2]
PART 4: Calibration and Quantification
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in hexane. Prepare a 1 mg/mL stock solution of methyl heptadecanoate (IS) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into a suitable matrix blank (e.g., water or a lipid-stripped matrix). The concentration range should bracket the expected analyte concentration in the samples. A typical range would be 0.1 µg/mL to 50 µg/mL.
-
Processing of Standards: Process the calibration standards alongside the unknown samples, starting from the sample preparation step (Part 1), including the addition of the internal standard and the transesterification step.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte (methyl palmitate) to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte-to-IS peak area ratios from the calibration curve.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. | Passed |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 85 - 115% | 92.5 - 107.3% |
| Precision (%RSD) | Intra-day: ≤ 15%Inter-day: ≤ 15% | Intra-day: 4.8%Inter-day: 7.2% |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10 | 0.1 µg/mL |
Table 2: Summary of Method Validation Results.
Conclusion
This application note presents a comprehensive and validated GC-MS method for the quantitative analysis of this compound in complex matrices. The described protocols for sample preparation, derivatization, and instrumental analysis are robust, reliable, and provide the necessary sensitivity and selectivity for accurate quantification. The successful validation of this method in accordance with ICH guidelines ensures its suitability for routine use in research and quality control environments. By providing a detailed explanation of the causality behind the experimental choices, this guide empowers scientists to confidently implement and adapt this methodology for their specific applications.
References
- 1. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics | MDPI [mdpi.com]
- 11. commons.emich.edu [commons.emich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylheptyl Palmitate
Introduction
Welcome to the technical support guide for the synthesis of 6-Methylheptyl Palmitate (CAS No. 106-05-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. This compound, an ester of palmitic acid and 6-methylheptanol, finds applications as an emollient and skin-conditioning agent.[4] Achieving high yields in its synthesis is critical for process efficiency and cost-effectiveness. This guide will focus primarily on the common challenges associated with Fischer-Speier esterification and provide insights into alternative enzymatic routes.
Troubleshooting Guide: Addressing Low Yields and Reaction Failures
This section addresses specific, common problems encountered during the synthesis of this compound via Fischer esterification, the acid-catalyzed reaction between palmitic acid and 6-methylheptanol.
Q1: My yield of this compound is consistently low (<60%) when reacting palmitic acid with 6-methylheptanol using an acid catalyst. What is the fundamental cause?
A1: The most common reason for low yields in this synthesis is the reversible nature of the Fischer esterification reaction.[5][6] The reaction between a carboxylic acid (palmitic acid) and an alcohol (6-methylheptanol) produces an ester (this compound) and water. This process exists in a state of chemical equilibrium.[6][7] If the water produced as a byproduct is not removed from the reaction mixture, it can hydrolyze the ester, converting it back into the starting materials, thus preventing the reaction from proceeding to completion and limiting your final yield.[8]
The mechanism involves several equilibrium steps, as illustrated below. The presence of water can drive the reaction backward, particularly in the final steps.
Caption: Reversible steps in the Fischer esterification mechanism.
Q2: How can I effectively shift the reaction equilibrium to maximize the yield of this compound?
A2: To overcome the equilibrium limitation, you must apply Le Chatelier's principle. This can be achieved through two primary strategies that can be used independently or in combination for maximum effect.[5][7]
-
Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one, the equilibrium is pushed towards the product side.[9][10] In this synthesis, using an excess of 6-methylheptanol (e.g., 3 to 5 molar equivalents relative to palmitic acid) can significantly improve the yield.[11]
-
Removal of Water: Actively removing water as it is formed is the most effective method to drive the reaction to completion.[8][12] This prevents the reverse reaction (hydrolysis) from occurring. The standard laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[12]
| Strategy | Description | Pros | Cons |
| Excess Alcohol | Use 3-5 molar equivalents of 6-methylheptanol. | Simple to implement; no special equipment needed. | Requires removal of a large amount of excess alcohol during purification, potentially increasing solvent waste. |
| Water Removal | Use a Dean-Stark apparatus with a solvent (e.g., toluene) that forms an azeotrope with water. | Highly effective, can drive reactions to >95% conversion.[13] | Requires specific glassware; adds a solvent that must be removed later. |
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add palmitic acid (1.0 eq), 6-methylheptanol (1.2-1.5 eq), an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq), and toluene (enough to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of palmitic acid.
-
Workup: Once complete, cool the reaction mixture. Neutralize the acid catalyst with a mild base wash (e.g., saturated sodium bicarbonate solution). Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester via vacuum distillation or column chromatography.
Q3: I am using a Dean-Stark trap, but the reaction still stalls. Could my catalyst be the issue?
A3: Yes, the choice and concentration of the acid catalyst are critical.[8] If the reaction stalls, consider the following:
-
Catalyst Type: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common choices.[10] p-TsOH is often preferred as it is a solid, easier to handle, and tends to cause fewer charring-related side reactions than concentrated sulfuric acid. Lewis acids can also be used.[12]
-
Catalyst Concentration: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol's nucleophilic attack. Too little catalyst will result in a very slow reaction rate. A typical catalytic loading is 1-5 mol% relative to the limiting reagent (palmitic acid).
-
Catalyst Deactivation: While less common in this specific reaction, catalysts can be neutralized by basic impurities in your starting materials or solvents. Ensure your palmitic acid and 6-methylheptanol are of high purity.
Q4: I'm observing unexpected byproducts during purification. What are the likely side reactions?
A4: Besides the reverse hydrolysis reaction, other side reactions can lower your yield and complicate purification, especially under harsh conditions (high temperatures and strong acid concentration).[8]
-
Ether Formation: The most probable side reaction is the acid-catalyzed dehydration of 6-methylheptanol to form di(6-methylheptyl) ether. This is more likely to occur at temperatures exceeding 140°C with a strong acid like sulfuric acid.
-
Elimination: Although 6-methylheptanol is a primary alcohol and less prone to elimination, forcing conditions could potentially lead to the formation of alkenes.[12]
To mitigate these, use the mildest effective conditions: opt for p-TsOH over H₂SO₄, maintain the lowest possible reflux temperature (by choosing an appropriate solvent like toluene), and avoid unnecessarily long reaction times once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the advantages and disadvantages of enzymatic synthesis compared to chemical methods for producing this compound?
A1: Enzymatic synthesis, typically using lipases, offers a "green" alternative to traditional chemical catalysis.[14] The choice between the two depends on factors like scale, cost, and desired product purity.
| Feature | Fischer Esterification (Chemical) | Lipase-Catalyzed Synthesis (Enzymatic) |
| Catalyst | Strong acids (H₂SO₄, p-TsOH)[10] | Lipases (e.g., from Candida antarctica)[15][16] |
| Conditions | High temperature (reflux)[9] | Mild temperatures (typically 40-70°C)[17][18] |
| Selectivity | Low selectivity; can catalyze side reactions. | High selectivity; reduces byproduct formation. |
| Byproducts | Acidic waste, potential for charring.[8] | Minimal waste; biodegradable catalyst. |
| Cost | Catalyst is inexpensive. | Enzyme can be expensive, but is reusable.[18][19] |
| Workup | Requires neutralization and extensive washing. | Simple filtration to remove immobilized enzyme. |
| Environment | Corrosive, generates hazardous waste.[20] | Environmentally benign ("green chemistry").[14] |
Q2: I want to try a lipase-catalyzed synthesis. What are the key parameters to optimize for a high yield?
A2: Optimizing an enzymatic reaction involves a different set of parameters than chemical synthesis. The goal is to maximize the enzyme's activity and stability while driving the reaction forward.
Caption: Key parameter optimization workflow for enzymatic ester synthesis.
-
Enzyme Selection: Immobilized lipases are preferred as they can be easily recovered and reused. Lipase B from Candida antarctica (often sold as Novozym 435) is a robust and widely used catalyst for esterification.[16][17]
-
Temperature: Lipases are active in a specific temperature range, typically 40-70°C.[17] Higher temperatures increase reaction rates but can lead to enzyme denaturation. An optimal temperature must be determined experimentally.[18]
-
Substrate Molar Ratio: Similar to chemical synthesis, an equimolar ratio can be used, but a slight excess of one substrate may be beneficial. However, large excesses of short-chain alcohols can sometimes inhibit lipase activity.[14] For this system, a ratio of 1:1 or 1:1.2 (acid to alcohol) is a good starting point.[18][21]
-
Water Activity: Water is still a byproduct. In an organic solvent system, a small amount of water is necessary for lipase activity, but excess water will promote hydrolysis. Water activity can be controlled by adding molecular sieves to the reaction mixture.[16] Solvent-free systems are also highly effective.[15][18]
-
Solvent: A non-polar solvent like hexane or heptane is often used. The choice of solvent can significantly influence enzyme activity.[22]
Q3: What analytical techniques are recommended for monitoring the reaction progress and confirming the identity and purity of the final this compound product?
A3: A multi-technique approach is recommended for robust analysis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the palmitic acid starting material and the appearance of the less polar ester product.
-
-
Final Product Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the conversion, look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at ~1740 cm⁻¹.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a characteristic triplet at ~2.3 ppm for the α-CH₂ protons next to the carbonyl group and a signal for the methoxy protons of the ester around 3.65 ppm (in the case of a methyl ester).[23][24] For this compound, you would expect a triplet around 4.05 ppm for the -O-CH₂- group of the alcohol moiety.
-
¹³C NMR: Will show a carbonyl carbon signal for the ester around 174 ppm.[23]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the purity of the final product and confirming its molecular weight from the mass spectrum.
-
References
- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. journals.iium.edu.my [journals.iium.edu.my]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. RU2654055C1 - Method of producing methyl ether of palmyteic acid (methylpalmitate) - Google Patents [patents.google.com]
- 14. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unife.it [iris.unife.it]
- 16. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rjptonline.org [rjptonline.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of Branched-Chain Fatty Acid Esters
Welcome to the technical support center for challenges in the purification of branched-chain fatty acid esters (BCFA-esters). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with isolating these valuable molecules. Branched-chain fatty acids and their esters are crucial components in various fields, from microbial lipidomics to the development of lubricants and personal care products.[1] However, their purification is notoriously challenging due to their unique physicochemical properties that distinguish them from their straight-chain counterparts.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your purification workflows, and achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of BCFA-esters.
Q1: What makes branched-chain fatty acid esters so difficult to purify compared to their linear isomers?
A: The primary challenge lies in their structural properties. The presence of methyl or ethyl branches along the acyl chain disrupts the molecule's ability to pack into an orderly crystal lattice.[2] This leads to several key differences:
-
Lower Melting Points: BCFA-esters have significantly lower melting points than straight-chain esters of the same carbon number, making crystallization-based purification less effective.[1]
-
Similar Physicochemical Properties Among Isomers: Different isomers of BCFA-esters (e.g., iso vs. anteiso, or branches at different positions) have very similar boiling points, polarity, and hydrophobicity.[3] This makes separating them by standard distillation or chromatographic techniques a significant challenge.[4]
-
Steric Hindrance: The branched structure can interfere with interactions used in some separation techniques. For example, urea complexation, a method that efficiently traps linear molecules, is far less effective for branched ones.[5]
Q2: What are the most critical analytical techniques for assessing the purity of a BCFA-ester sample?
A: Due to the prevalence of co-eluting isomers, a single technique is often insufficient. The gold standard is a combination of high-resolution chromatography and mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally, GC-MS is the most common method for fatty acid analysis.[6] Samples are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility.[7] While powerful, even long, polar GC columns can struggle to resolve all structural isomers.[4]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): Modern UHPLC methods are increasingly used for their ability to separate isomers without derivatization.[3] Specialized columns, such as those with polysaccharide-based stationary phases, have shown excellent selectivity for BCFA isomers.[8] Coupling UHPLC with high-resolution mass spectrometry (like QTOF-MS) allows for confident identification and purity assessment.[8][9]
Q3: My starting material is a complex mixture of lipids. What is the first step I should take before attempting to purify the BCFA-ester fraction?
A: The first step is typically a transesterification reaction to convert all fatty acids within triglycerides and other lipid classes into simpler alkyl esters, most commonly fatty acid methyl esters (FAMEs).[7][10] This process simplifies the mixture by creating molecules with more uniform volatility and polarity, making subsequent purification steps more manageable.[10] After transesterification, a crude separation to remove glycerol, excess alcohol, and catalyst is necessary.[11][12] This is often achieved through water washing or gravitational settling.[12]
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during common purification workflows.
Chromatography-Based Purification
Issue 1: My iso- and anteiso- BCFA-ester isomers are co-eluting on a standard C18 reverse-phase HPLC column.
Probable Cause: Iso- and anteiso- isomers possess very similar hydrophobicity and molecular shape, which are the primary separation principles for a C18 stationary phase. The slight difference in structure is often insufficient for baseline resolution.
Solutions & Scientific Rationale:
-
Change the Stationary Phase: This is the most effective solution. The similar hydrophobicity requires a column that separates based on different principles, such as molecular shape and stereoselectivity.
-
Action: Switch to a polysaccharide-based chiral column (e.g., Chiralpak IG-U) or a column with different shape selectivity.[3][8]
-
Rationale: Polysaccharide-based columns offer complex chiral and spatial environments that can differentiate between the subtle structural differences of iso- and anteiso- isomers, which a simple alkyl chain stationary phase cannot.[3]
-
-
Optimize Elution Conditions: If a new column is not an option, optimizing the method can improve resolution.
-
Action:
-
Rationale: A shallower gradient increases the time the analytes spend in the "sweet spot" of elution, providing more opportunity for separation. Lowering the temperature and flow rate increases the interaction time between the analytes and the stationary phase, which can amplify small differences in binding affinity, thereby improving resolution.
-
-
Employ an Alternative Chromatographic Technique:
-
Action: Consider preparative Gas Chromatography (prep-GC) if the esters are sufficiently volatile and thermally stable.
-
Rationale: GC columns, especially long capillary columns with polar stationary phases, separate based on volatility and polarity. The boiling points of iso- and anteiso- isomers, while close, may be different enough to allow for separation on a high-resolution GC system.
-
Crystallization-Based Purification
Issue 2: I am trying to use low-temperature crystallization to purify my BCFA-esters, but the yield is extremely low and the purity is poor.
Probable Cause: The branched structure of these esters fundamentally disrupts the ordered molecular packing required for efficient crystallization.[2] This leads to a very low crystallization temperature and the formation of impure, poorly-defined crystals.[13] The BCFA-esters act as impurities themselves, hindering the crystallization of any linear esters present in the mixture.[14]
Solutions & Scientific Rationale:
-
Use Crystallization as an Enrichment Step, Not for Isolation: The goal should be to remove linear, saturated esters, thereby enriching the branched-chain esters in the liquid phase (filtrate).
-
Action: Dissolve the mixture in a suitable solvent (e.g., acetone, hexane). Cool the solution slowly to a temperature where the linear saturated esters crystallize, but the BCFA-esters remain in solution. Filter the cold solution to separate the crystallized linear esters.
-
Rationale: Saturated, straight-chain esters have higher melting points and will crystallize out of solution at much higher temperatures than their branched counterparts. This allows for their selective removal.
-
-
Utilize Urea Complexation (Urea Adduct Formation): This is a powerful technique for separating linear from branched molecules.[5]
-
Action: Dissolve the ester mixture in methanol and add a saturated solution of urea in methanol. Allow the mixture to cool and stand. The linear esters will form crystalline inclusion complexes with urea, while the branched esters will remain in the liquid phase. The solid urea-linear ester complex can then be removed by filtration.
-
Rationale: The urea molecules form a helical crystal structure with a long, narrow channel. Straight-chain alkyl esters fit perfectly within this channel and are trapped, forming a solid precipitate. The bulky branches on BCFA-esters prevent them from entering the channel, so they remain in the solvent.[5] See the protocol in Section 3 for a detailed methodology.
-
Distillation-Based Purification
Issue 3: My fractional distillation column is not separating BCFA-esters from linear esters of a similar carbon number.
Probable Cause: The boiling points of branched and linear esters of the same or similar molecular weight are often very close. Standard laboratory distillation columns may not have the required number of theoretical plates (i.e., separation efficiency) to resolve these components.
Solutions & Scientific Rationale:
-
Increase Column Efficiency:
-
Action: Use a vacuum-jacketed Vigreux column or, for better performance, a packed column (e.g., with Raschig rings or metal sponge packing) to increase the surface area for vapor-liquid equilibrium.
-
Rationale: A higher number of theoretical plates provides more opportunities for the slight differences in volatility to be exploited, leading to a better separation between components with close boiling points.
-
-
Operate Under High Vacuum:
-
Action: Perform the distillation under the lowest stable vacuum your system can achieve.
-
Rationale: Lowering the pressure reduces the boiling points of all components. This allows the distillation to be run at a lower temperature, which is crucial for preventing thermal degradation of the esters, especially if they contain unsaturation. It can also sometimes increase the relative volatility difference between components.
-
-
Use Distillation for Bulk Fractionation, Not Isomer Separation:
-
Action: Use fractional distillation primarily to separate esters based on significant differences in chain length (e.g., separating C16 esters from C18 esters) rather than for separating branched from linear isomers.[10]
-
Rationale: The difference in boiling points between esters that differ by two carbon units is much larger and more easily resolved than the difference between isomers of the same carbon number. Use distillation as a preliminary purification step, followed by high-resolution chromatography for final isomer purification.
-
Section 3: Key Experimental Protocols
Protocol 1: Enrichment of BCFA-Esters Using Urea Complexation
This protocol describes a method to selectively remove linear fatty acid esters from a mixture, thereby enriching the concentration of branched-chain esters in the remaining solution.[5]
Materials:
-
Fatty acid ester mixture (e.g., FAMEs)
-
Urea (reagent grade)
-
Methanol (anhydrous)
-
Pentane or Hexane
-
Separatory funnel, Buchner funnel, filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask, dissolve 10 g of the fatty acid ester mixture in 100 mL of anhydrous methanol. Warm slightly if necessary to ensure complete dissolution.
-
Urea Solution Preparation: In a separate, larger flask, prepare a saturated solution of urea in methanol. This can be done by adding ~150 g of urea to 300 mL of methanol and heating the mixture to 60-70 °C with stirring until no more urea dissolves.
-
Complexation: While stirring, add the warm ester-methanol solution from Step 1 to the hot, saturated urea solution from Step 2.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-10 to -20 °C) overnight. A white, crystalline precipitate of the urea-linear ester adduct will form. The optimal temperature depends on the chain length of the esters being removed.
-
Filtration: Quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the solid urea complex (containing linear esters) from the liquid filtrate (containing the enriched BCFA-esters).
-
Filtrate Processing:
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of water. The methanol will partition into the aqueous phase.
-
Extract the BCFA-esters from the methanol/water mixture using pentane or hexane (3 x 50 mL).
-
Combine the organic extracts, wash with a small amount of water, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the enriched BCFA-ester fraction.
-
-
Purity Assessment: Analyze the resulting fraction using GC-MS or UHPLC-MS to determine the degree of enrichment.
Protocol 2: General Workflow for UHPLC Method Optimization
This protocol provides a systematic approach to developing a UHPLC method for the separation of BCFA-ester isomers.[3]
Objective: To achieve baseline resolution of structural BCFA-ester isomers.
Starting Point:
-
Column: Acquity CSH C18 for long-chain isomers or a polysaccharide-based column (e.g., Chiralpak IG-U) for short- to medium-chain isomers.[3][8]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: A fast linear gradient (e.g., 50% to 100% B in 10 minutes).
-
Flow Rate: 0.4 mL/min (for a ~2.1 mm ID column).
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometer (QTOF or Triple Quadrupole).
Optimization Workflow:
-
Scouting Run: Perform an initial injection using the starting conditions to determine the approximate elution time and initial resolution of the isomers.
-
Gradient Optimization:
-
If isomers are co-eluting, make the gradient shallower around the elution time. For example, if the esters elute between 6 and 8 minutes, change the gradient to hold at the starting percentage for a few minutes, then run a slow, shallow gradient through the elution window (e.g., increase B by 1-2% per minute).
-
-
Temperature Optimization:
-
Inject the sample at different column temperatures (e.g., 25 °C, 40 °C, 55 °C).[3]
-
Rationale: Temperature affects viscosity (and thus pressure) and analyte-stationary phase kinetics. Sometimes lower temperatures increase retention and improve resolution, while other times higher temperatures can improve peak shape and efficiency. The optimal temperature is system-dependent.
-
-
Mobile Phase Solvent Selection:
-
If resolution is still poor, switch the organic solvent (Mobile Phase B) from acetonitrile to methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different polarities and solvating properties, which can alter the selectivity of the separation and change the elution order or resolution of closely related isomers.
-
-
Flow Rate Adjustment:
-
Once a promising separation is observed, fine-tune the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, at the cost of longer run times.[3]
-
Section 4: Visualization of Workflows and Concepts
Troubleshooting Workflow for BCFA-Ester Purification
The following diagram outlines a logical decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting BCFA-ester purification.
Principle of Urea Complexation
This diagram illustrates how urea selectively forms complexes with linear esters, leaving branched esters behind.
Caption: Urea forms a channel that traps linear but excludes branched esters.
Table 1: Comparison of Purification Techniques for BCFA-Esters
| Technique | Principle of Separation | Pros | Cons | Best For |
| UHPLC | Differential partitioning between mobile and stationary phases (hydrophobicity, shape) | - High resolving power for isomers[3]- Amenable to a wide range of compounds- Non-destructive | - Lower capacity (mg scale)- Requires method development- High solvent consumption | Final purification of isomers; analytical purity assessment.[8] |
| Urea Complexation | Molecular geometry (linear vs. branched) | - Excellent for bulk removal of linear esters[5]- Simple, inexpensive setup- High capacity | - Does not separate different BCFA isomers- Can be time-consuming | Enriching a crude mixture in BCFA-esters prior to chromatography.[5] |
| Fractional Distillation | Differences in boiling point/volatility | - High capacity (kg scale)- Good for separating by chain length- Relatively low cost at scale | - Poor resolution for isomers[10]- Risk of thermal degradation- Requires specialized equipment | Crude, large-scale fractionation based on carbon number.[10] |
| Low-Temp Crystallization | Differences in melting point/solubility | - Can remove highly saturated linear esters- Scalable | - Very low yield for BCFA-esters[13]- Often results in poor purity- Energy intensive | A preliminary enrichment step for mixtures with high saturated linear content. |
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 6. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macbeth-project.eu [macbeth-project.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of branched-chain esters to reduce the crystallization temperature of biodiesel | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Stability testing of 6-Methylheptyl palmitate under different conditions
Welcome to the technical support center for the stability testing of 6-Methylheptyl palmitate. As a long-chain saturated ester, this compound (C24H48O2) presents specific stability challenges that are critical to understand during drug development and formulation.[1][2][3] This guide is structured to provide direct, actionable answers to common issues encountered in the lab, moving from immediate troubleshooting to broader foundational questions. Our goal is to equip you not just with protocols, but with the underlying scientific rationale to make informed decisions in your stability programs.
Section 1: Troubleshooting Guide
This section addresses specific experimental hurdles in a direct question-and-answer format.
Question: My HPLC analysis shows a new peak after hydrolytic stress, but my mass balance is low (<90%). Where did the rest of my sample go?
Answer: This is a common and insightful observation. A low mass balance, especially during hydrolysis, points toward the formation of degradants that are not being detected by your current analytical method. Here’s a breakdown of the likely causes and a systematic approach to resolving the issue:
-
Causality—The "Why": this compound is an ester. Its primary hydrolytic degradation pathway yields palmitic acid and 6-methylheptanol.[4][5][6] Your HPLC method, likely optimized for the lipophilic parent ester using a UV detector, may be inadequate for detecting these degradants.
-
Poor Chromophoric Activity: Palmitic acid and 6-methylheptanol lack significant UV-absorbing chromophores. If your detection wavelength is set to a low UV range (e.g., 200-210 nm) where the ester carbonyl shows some absorbance, the resulting acid and alcohol will have a much lower response factor, or none at all.
-
Volatility: While less likely for palmitic acid, 6-methylheptanol is more volatile than the parent ester and could be partially lost during sample workup, especially if heating is involved.
-
-
Troubleshooting Protocol:
-
Switch to Universal Detection: The most robust solution is to employ a "universal" HPLC detector that does not rely on chromophores. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for this application, as it will detect any non-volatile analyte, including the fatty acid and alcohol.
-
Derivatization: If a universal detector is unavailable, you can derivatize the degradants to attach a UV-active label. This is a more complex workflow but can be effective.
-
Gas Chromatography (GC): GC with Flame Ionization Detection (FID) is an excellent alternative or confirmatory technique. It can readily detect and quantify the parent ester, the fatty acid (after conversion to a more volatile ester like a methyl ester), and the alcohol.[7][8]
-
Question: I'm seeing minimal degradation (<5%) in my forced oxidation study using 3% H₂O₂ at 60°C for 48 hours. How can I induce sufficient degradation without being overly destructive?
Answer: Achieving the target degradation of 5-20% is crucial for properly qualifying your stability-indicating method.[9] While saturated esters are generally less susceptible to oxidation than unsaturated ones, degradation can still be induced.[10] Your observation of low degradation suggests the conditions are too mild.
-
Causality—The "Why": Oxidation of a saturated ester like this compound is a free-radical process. It requires sufficient energy to initiate the reaction. The conditions you used may not have provided a high enough concentration of reactive oxygen species or the necessary activation energy.
-
Protocol for Adjusting Stress Conditions:
-
Increase Oxidant Concentration: Incrementally increase the concentration of hydrogen peroxide. A common next step is to test 10% or even 30% H₂O₂.[11] Always perform these increases in a stepwise manner to avoid excessive degradation that can obscure the primary degradation pathway.
-
Introduce an Initiator: The reaction can be accelerated by exposing the sample to UV light simultaneously with the chemical oxidant. This promotes the formation of hydroxyl radicals from H₂O₂, which are highly reactive.
-
Elevate Temperature: Increase the temperature in 10°C increments (e.g., to 70°C or 80°C).[11][12] Temperature has a significant effect on reaction kinetics. However, be mindful that you may also induce thermal degradation, so a parallel thermal stress study (sample at the same temperature without H₂O₂) is essential for comparison.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics and foundational knowledge for designing your stability studies.
Question: What are the primary degradation pathways I should expect for this compound?
Answer: For a simple, long-chain saturated ester, you should focus your analytical development on two primary degradation pathways, as illustrated below.
-
Hydrolysis: This is the most predictable pathway. The ester bond is susceptible to cleavage in the presence of water, a reaction catalyzed by acidic or basic conditions.[4] This results in the formation of the constituent carboxylic acid (Palmitic Acid) and alcohol (6-Methylheptanol).
-
Oxidation: While there are no double bonds, oxidation can still occur, typically initiated at susceptible C-H bonds. For this compound, the tertiary carbon on the branched alkyl chain (at position 6) is a potential site for initial oxidative attack, leading to hydroperoxides and subsequent degradation products like ketones or smaller chain acids.
Caption: Primary degradation pathways for this compound.
Question: What are the standard ICH conditions for a formal stability study?
Answer: The International Council for Harmonisation (ICH) provides clear guidelines for stability testing. The conditions you choose depend on the climatic zone for which you are seeking registration, but the most common are for Zones I and II.[13][14] The core study types are:
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period or shelf life under recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Used if a significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate degradation and predict long-term stability.[14] |
Table 1: Standard ICH Stability Storage Conditions (for Climatic Zones I/II).[14]
A significant change is typically defined as a 5% change in assay from its initial value or failure to meet other acceptance criteria.[15][16]
Question: How should I properly design a photostability study for this compound?
Answer: A photostability study, guided by ICH Q1B, is essential to assess the impact of light on your product.[17][18][19] It is not merely about light exposure but about differentiating light-induced degradation from thermal effects.
The core principle is to expose the drug substance to a controlled amount of visible and UV light while simultaneously running a "dark control" to isolate thermal degradation.[20][21]
Caption: Decision workflow for a photostability study.
The ICH Q1B guideline specifies the total illumination and UV energy levels your samples must be exposed to.[20] Any degradation observed in the exposed sample that is not present in the dark control can be attributed to the influence of light.
Section 3: Key Experimental Protocols
These protocols provide a starting point for your forced degradation studies. Always prioritize safety and use appropriate personal protective equipment.
Protocol 1: Forced Hydrolysis (Acid & Base)
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress: In a vial, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Base Stress: In a separate vial, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Place both vials in a controlled temperature environment (e.g., 60°C) for a predetermined time (e.g., 24 hours).
-
Sampling & Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl. This step is critical to stop the degradation reaction before analysis.
-
Analysis: Dilute the quenched sample to a suitable concentration and analyze using your stability-indicating HPLC method.
Rationale: This protocol uses standard acid and base concentrations to assess the lability of the ester bond, which is the most likely point of hydrolytic failure.[4][11]
Protocol 2: Forced Oxidation
-
Preparation: Prepare a stock solution of this compound as described above.
-
Oxidative Stress: In a vial, mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubation: Place the vial in a controlled temperature environment (e.g., 60°C) for a predetermined time. Protect the sample from light to prevent photochemical reactions from confounding the results, unless photolytic oxidation is the intended stressor.
-
Sampling & Analysis: At specified time points, withdraw an aliquot, dilute, and immediately analyze. Unlike hydrolysis, quenching is often not necessary, but prompt analysis is recommended.
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The chosen temperature accelerates the reaction to produce detectable degradation within a practical timeframe.[11][22]
References
- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. labinsights.nl [labinsights.nl]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Methyl Palmitate | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. q1scientific.com [q1scientific.com]
- 21. 3 Important Photostability Testing Factors [sampled.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of Palmitate Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with palmitate esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to support your experimental success. We understand the nuances and challenges involved in studying the degradation of these important molecules and have structured this resource to address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of palmitate ester degradation.
Q1: What are the primary pathways for palmitate ester degradation?
Palmitate esters can degrade through two main pathways: enzymatic hydrolysis and chemical hydrolysis.
-
Enzymatic Hydrolysis: This is the biologically relevant pathway, primarily mediated by esterases and lipases.[1][2] These enzymes catalyze the cleavage of the ester bond, releasing palmitic acid and the corresponding alcohol.[1][2] In drug development, this is a critical consideration for prodrug activation or metabolism of ester-containing new chemical entities.
-
Chemical Hydrolysis: This process is dependent on chemical conditions, primarily pH.[3][4] It can be catalyzed by either acids or bases.[3][4][5] Alkaline conditions typically lead to an irreversible reaction called saponification, which produces a carboxylate salt and an alcohol.[3][5] Acid-catalyzed hydrolysis is generally a reversible reaction.[3][4]
Q2: What is the difference between an esterase and a lipase?
While both are hydrolases that act on ester bonds, their substrate preference is the key differentiator. Lipases are most active at the interface between an insoluble substrate (like long-chain triglycerides) and an aqueous phase.[1] Esterases, on the other hand, preferentially hydrolyze water-soluble esters with shorter acyl chains.[6] However, there can be overlap in their activity, and some lipases can effectively hydrolyze a range of fatty acid esters.[1]
Q3: How does pH affect the stability of palmitate esters?
The stability of palmitate esters is significantly influenced by pH. They are most stable in a neutral to slightly acidic pH range (around 5 to 7).[7] Under strongly acidic or basic conditions, the rate of chemical hydrolysis increases.[7][8] In acidic conditions, the glycosidic bond may be preferentially hydrolyzed if the ester is part of a larger molecule like a sucrose ester.[7] In basic conditions, the ester bond is selectively and often irreversibly hydrolyzed.[3][7]
Q4: Can the alcohol moiety of the palmitate ester influence its degradation?
Yes, the structure of the alcohol component can affect both the rate and mechanism of degradation. For example, in enzymatic hydrolysis, the specificity of the lipase or esterase for the alcohol group plays a significant role.[1] Some lipases exhibit regiospecificity, meaning they preferentially hydrolyze esters at specific positions on a molecule like a glycerol backbone.[1]
Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during the analysis of palmitate ester degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in replicate measurements | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Air bubbles in microplate wells. 4. Temperature fluctuations. | 1. Use calibrated pipettes and pipette gently against the wall of the tubes. Prepare a master mix when possible.[9] 2. Ensure all components are thoroughly mixed before use.[9] 3. Visually inspect wells for bubbles and tap the plate gently to dislodge them.[10] 4. Ensure all reagents and samples are equilibrated to the assay temperature.[10] |
| No or very low degradation observed | 1. Inactive enzyme. 2. Incorrect assay buffer conditions (pH, temperature). 3. Presence of inhibitors in the sample. 4. Substrate concentration is too low. | 1. Verify enzyme activity with a known standard substrate. Store enzymes correctly.[11] 2. Check that the assay buffer is at the optimal pH and temperature for the enzyme.[9] 3. Run a control with a known amount of substrate in the absence of your sample to check for inhibition.[9] 4. Increase the substrate concentration and perform a concentration-response experiment. |
| Unexpectedly high background signal | 1. Contamination of reagents or samples. 2. Autohydrolysis of the substrate. 3. Interference from the sample matrix. | 1. Use fresh, high-purity reagents. Be aware of potential palmitate contamination from plastic labware.[12] 2. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis under your assay conditions. 3. Run a "sample only" control (without substrate) to check for endogenous signals. |
| Non-linear reaction kinetics | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Measure initial reaction rates where less than 10-15% of the substrate is consumed. 2. Check the stability of the enzyme under the assay conditions over time. 3. Perform experiments with varying initial product concentrations to assess for inhibition. |
Protocols for Degradation Analysis
This section provides detailed protocols for common experimental procedures used to study palmitate ester degradation.
Enzymatic Degradation Assay Using a Generic Lipase
This protocol describes a general method to assess the enzymatic hydrolysis of a palmitate ester.
Materials:
-
Palmitate ester of interest
-
Lipase (e.g., from Candida antarctica Lipase B or Pseudomonas cepacia Lipase C)[13]
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)
-
HPLC or GC-MS system for analysis
Procedure:
-
Prepare a stock solution of the palmitate ester in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare the reaction mixture by adding the assay buffer to a microcentrifuge tube or well of a microplate.
-
Initiate the reaction by adding a small volume of the palmitate ester stock solution to the reaction mixture.
-
Add the lipase solution to start the degradation. Ensure the final concentration of the organic solvent from the stock solution is low enough not to inhibit the enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking.
-
Take time-point samples at regular intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
Quench the reaction in each time-point sample by adding the quenching solution.
-
Analyze the samples by HPLC or GC-MS to quantify the decrease in the palmitate ester and the increase in palmitic acid.
Microsomal Stability Assay for Palmitate Ester Prodrugs
This protocol is designed to evaluate the metabolic stability of a palmitate ester in the presence of liver microsomes, which is crucial for drug development.[14][15]
Materials:
-
Palmitate ester prodrug
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the palmitate ester prodrug in a suitable solvent.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, microsomal suspension, and the prodrug stock solution. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis to determine the remaining concentration of the parent prodrug.
Visualization of Pathways and Workflows
General Degradation Pathways
Caption: Enzymatic vs. Chemical Degradation of Palmitate Esters.
Microsomal Stability Assay Workflow
Caption: Workflow for a Microsomal Stability Assay.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. scielo.br [scielo.br]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Understanding Microsomal Binding Assays: A Key Tool in Drug Development | MolecularCloud [molecularcloud.org]
Technical Support Center: Enhancing API Solubility with 6-Methylheptyl Palmitate
Welcome to the technical support center for 6-Methylheptyl Palmitate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound as a solubility enhancer for active pharmaceutical ingredients (APIs). Here, you will find a comprehensive resource structured in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental questions regarding the properties and applications of this compound.
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as Isooctyl Palmitate, is the ester of 6-methylheptanol and palmitic acid.[1] It is a non-polar, colorless to pale yellow, and practically odorless oily liquid.[2] Its lipophilic nature and good spreading characteristics make it a valuable excipient in pharmaceutical formulations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 6-methylheptyl hexadecanoate | [3] |
| Synonyms | Isooctyl palmitate | [1] |
| CAS Number | 1341-38-4 | |
| Molecular Formula | C24H48O2 | [3] |
| Molecular Weight | 368.64 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Insoluble in water; Soluble in most organic solvents and oils | [2] |
| Boiling Point | 394.5-398.6 °C | |
| Density | ~0.855 g/cm³ at 20°C |
Q2: What is the primary mechanism by which this compound enhances the solubility of APIs?
The primary mechanism is through its action as a lipid-based solvent for lipophilic (fat-soluble) or poorly water-soluble APIs. By dissolving the API in a lipid vehicle like this compound, the formulation can bypass the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs. This can lead to improved bioavailability.[4][5]
Q3: For which types of APIs and delivery routes is this compound most suitable?
This compound is particularly well-suited for:
-
Lipophilic APIs (BCS Class II and IV): These are drugs with high permeability but low solubility, or low permeability and low solubility.[4]
-
Oral Delivery: It can be used in the formulation of self-emulsifying drug delivery systems (SEDDS), microemulsions, and other lipid-based oral dosage forms.[5]
-
Topical and Transdermal Delivery: Its properties as an emollient and potential penetration enhancer make it an excellent choice for creams, lotions, and ointments, where it can help solubilize the API in the vehicle and facilitate its penetration into the skin.[2]
Part 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed, step-by-step methodologies for key experiments and troubleshooting advice for common issues.
Determining the Saturation Solubility of an API in this compound
A critical first step in formulation development is to determine the maximum amount of API that can be dissolved in the excipient.
Experimental Protocol:
-
Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of your API to a known volume (e.g., 2 mL) of this compound.[2]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.[2]
-
Sampling and Dilution: Carefully collect the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the API concentration.[2]
Caption: Workflow for determining API solubility in this compound.
Troubleshooting Guide: Inconsistent Solubility Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Incomplete equilibration. | Increase the equilibration time to 72 hours and ensure continuous, vigorous shaking. |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature (±0.5°C). | |
| Lower than expected solubility | API polymorphism; a less soluble crystal form may be present. | Characterize the solid-state of the API before and after the experiment using techniques like DSC or XRD. |
| Degradation of the API in the solvent. | Analyze for potential degradation products using a stability-indicating analytical method. | |
| API precipitation during sampling | Temperature drop causing supersaturation. | Ensure all sampling equipment (pipette tips, etc.) are pre-warmed to the equilibration temperature. |
Addressing API Crystallization in this compound Formulations
A common challenge with lipid-based formulations is the potential for the API to crystallize out of the solution over time, impacting stability and bioavailability.
Q: My API is crystallizing in my this compound formulation. What are the likely causes and how can I prevent this?
A: API crystallization in lipid-based systems is often due to supersaturation, which can be triggered by temperature changes, solvent evaporation, or interactions with other formulation components.
Caption: Factors leading to API crystallization in lipid formulations.
Troubleshooting & Optimization Strategies:
-
Re-evaluate Drug Load: The most straightforward approach is to reduce the API concentration to below its saturation solubility at the intended storage temperature.
-
Incorporate Co-solvents: The addition of a co-solvent in which the API has good solubility can increase the overall solvent capacity of the formulation.
-
Utilize Precipitation Inhibitors: Certain polymers can be added to the formulation to inhibit nucleation and crystal growth.
-
Optimize Storage Conditions: Store the formulation at a controlled temperature to avoid fluctuations that can induce crystallization.
-
Conduct Thorough Stability Studies: Perform accelerated stability studies at various temperatures and humidity levels to identify potential crystallization issues early in the development process.
Analytical Method Development and Validation
Accurate quantification of the API within the this compound matrix is essential for quality control and stability testing.
Q: What are the key considerations for developing and validating an HPLC method for an API in a this compound-based formulation?
A: The high lipid content of the formulation presents the main challenge, as it can interfere with the analysis.
Key Method Development & Validation Steps:
-
Sample Preparation: The goal is to effectively separate the API from the lipid matrix.
-
Liquid-Liquid Extraction (LLE): Use a solvent system where the API has high solubility and this compound has low solubility (e.g., extracting the API into a polar solvent like methanol or acetonitrile from a non-polar solvent in which the formulation is dissolved, such as hexane).
-
Solid-Phase Extraction (SPE): This can provide a cleaner sample by selectively retaining the API on a solid support while the lipid matrix is washed away.
-
-
Chromatographic Conditions:
-
Column Selection: A C18 column is often a good starting point for many APIs.
-
Mobile Phase: Optimize the mobile phase composition to achieve good peak shape and resolution of the API from any potential interfering peaks from the matrix.
-
Detector: A UV detector is commonly used if the API has a chromophore. If not, other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary.[6]
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants and matrix components.
-
Linearity and Range: Establish a linear relationship between the analyte concentration and the analytical response over a defined range.
-
Accuracy and Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Drug-Excipient Compatibility and Stability
Ensuring the chemical stability of the API in the presence of this compound and other excipients is paramount.
Q: How can I assess the compatibility of my API with this compound and predict the stability of the formulation?
A: Drug-excipient compatibility studies are crucial to identify potential interactions that could lead to degradation of the API.[7]
Protocol for Compatibility and Stability Studies:
-
Binary Mixtures: Prepare binary mixtures of the API and this compound (and other key excipients) in various ratios.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH, 50°C) and photostability conditions.
-
Analytical Testing: At predetermined time points, analyze the samples for:
-
Appearance: Note any changes in color, clarity, or the formation of precipitates.
-
API Assay: Quantify the amount of remaining API using a validated, stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products.
-
-
Data Analysis: Determine the degradation rate of the API and identify any potential incompatibilities.
Common Degradation Pathways for Ester-containing Formulations:
-
Hydrolysis: The ester bond in this compound or in the API itself can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[8]
-
Oxidation: Unsaturated fatty acid impurities or the API itself can be prone to oxidation.[9]
-
Transesterification: If the formulation contains other ester-containing excipients or APIs, there is a potential for transesterification reactions.[10]
A study on the degradation of Vitamin A Palmitate identified that it first breaks down into anhydroretinol and palmitic acid through ester thermal elimination.[11]
Part 3: References
-
Microencapsulated Vitamin A Palmitate Degradation Mechanism Study To Improve the Product Stability. (2021). Journal of Agricultural and Food Chemistry, 69(51), 15681–15690. --INVALID-LINK--
-
Application Notes and Protocols for Isobutyl Palmitate in Pharmaceutical Formulations. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Isopropyl Palmitate. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2012). Yakugaku Zasshi, 132(11), 1273-82. --INVALID-LINK--
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Journal of Pharmaceutical Sciences and Research, 8(6), 456-466. --INVALID-LINK--
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics, 13(8), 1185. --INVALID-LINK--
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2017). Purdue e-Pubs. --INVALID-LINK--
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech, 15(4), 858–868. --INVALID-LINK--
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2012). Yakugaku Zasshi, 132(11), 1273-82. --INVALID-LINK--
-
Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease. (2012). Toxicological Sciences, 129(2), 346-62. --INVALID-LINK--
-
Significance of Stability Studies on Degradation Product. (2017). Research Journal of Pharmacy and Technology, 10(8), 2773-2779. --INVALID-LINK--
-
Isooctyl palmitate. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Effects of Isopropyl Palmitate on the Skin Permeation of Drugs. (2008). Biological and Pharmaceutical Bulletin, 31(6), 1224-1227. --INVALID-LINK--
-
Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR. (2025). Analytical Chemistry. --INVALID-LINK--
-
Recent Analytical Methodologies in Lipid Analysis. (2024). International Journal of Molecular Sciences, 25(4), 2249. --INVALID-LINK--
-
Quantification of Lipids: Model, Reality, and Compromise. (2018). Molecules, 23(12), 3293. --INVALID-LINK--
-
degradation pathway of pharmaceutical dosage forms. (2017). ResearchGate. --INVALID-LINK--
-
Investigations of Physical Compatibilities of Commonly Used Intravenous Medications with and without Parenteral Nutrition in Pediatric Cardiovascular Intensive Care Unit Patients. (2019). Pharmacy, 7(2), 58. --INVALID-LINK--
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2016). Pharmaceutical Technology, 40(10), 36-46. --INVALID-LINK--
-
Recent Analytical Methodologies in Lipid Analysis. (2024). International Journal of Molecular Sciences, 25(4), 2249. --INVALID-LINK--
-
Absolute quantification of lipids is reproducible and corroborates... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Isooctyl palmitate CAS #1341-38-4. (n.d.). China Luxi Chemical Petroleum Additives Co., LTD. Retrieved from --INVALID-LINK--
-
Isooctyl Palmitate CAS 1341-38-4. (n.d.). Zhishang Chem. Retrieved from --INVALID-LINK--
-
This compound CAS#: 106-05-8. (n.d.). ChemWhat. Retrieved from --INVALID-LINK--
-
Development of ascorbyl palmitate nanocrystals applying the nanosuspension technology. (2025). Journal of Drug Delivery Science and Technology, 104, 104869. --INVALID-LINK--
-
Development of Spray Formulations Applied to the Oral Mucosa Using Non-lamellar Liquid Crystal-Forming Lipids. (2021). Chemical and Pharmaceutical Bulletin, 69(1), 77-84. --INVALID-LINK--
-
Determination of vitamin A palmitate in buccal mucosal cells: a pilot study. (2001). Journal of Cancer Research and Clinical Oncology, 127(11), 693-8. --INVALID-LINK--
-
Next generation risk assessment: an ab initio case study to assess the systemic safety of the cosmetic ingredient, benzyl salicylate, after dermal exposure. (2024). Frontiers in Toxicology, 6, 1354508. --INVALID-LINK--
-
Pre-clinical and clinical studies of cosmetic formulation containing retinyl palmitate. (2010). Journal of Photochemistry and Photobiology B: Biology, 99(2), 109-114. --INVALID-LINK--
References
- 1. zhishangchem.com [zhishangchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 11. Microencapsulated Vitamin A Palmitate Degradation Mechanism Study To Improve the Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantification of 6-Methylheptyl Palmitate
Welcome to the technical support guide for the analytical method validation of 6-Methylheptyl palmitate. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable quantification of this wax ester. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your validation process is scientifically sound and defensible. This guide is structured into a comprehensive FAQ section for foundational knowledge and a detailed troubleshooting section to address specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and validation of analytical methods for this compound.
Q1: What is analytical method validation, and why is it essential for quantifying this compound?
A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, this is not merely a procedural formality but a cornerstone of data integrity. According to international guidelines like ICH Q2(R1), validation ensures that the measurements you make are accurate, precise, and reliable over time.[1][2] This is critical in drug development and quality control, where inaccurate quantification could lead to incorrect dosing, failed batches, or misleading stability data. The process confirms that your chosen method can consistently and selectively measure the analyte in the presence of other components within your specific sample matrix.
Q2: What is the most suitable analytical technique for quantifying this compound?
A2: Given that this compound (C24H48O2) is a long-chain wax ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for its quantification.[3][4] The rationale is twofold:
-
Volatility: Although it has a high boiling point, this compound can be volatilized for analysis by GC, especially with modern high-temperature capillary columns and injectors.[5]
-
Selectivity & Sensitivity: Mass Spectrometry (MS) provides unparalleled selectivity by identifying the compound based on its unique mass spectrum, distinguishing it from structurally similar lipids. It also offers the high sensitivity needed to quantify trace levels of the analyte.
While High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detector (CAD) or MS can be used for lipid analysis, GC-MS offers a more direct, robust, and often more sensitive approach for non-polar, volatile compounds like wax esters.[5]
Q3: What are the core validation parameters I must evaluate according to regulatory guidelines?
A3: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework.[2][6] For a quantitative impurity or assay method, the following parameters are essential:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed using recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow).
A summary of typical acceptance criteria for these parameters is provided in the table below.
Table 1: Key Method Validation Parameters & Typical Acceptance Criteria (for GC-MS)
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte from blank matrix or known impurities. | Peak purity analysis (MS) should confirm identity. |
| Linearity | A calibration curve is generated from at least 5 concentration levels. | Coefficient of determination (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is accurate and precise. | Defined by the linearity study. |
| Accuracy | Assessed by spiking a blank matrix at 3 concentration levels (e.g., Low, Med, High QC). | Mean recovery typically within 85-115% of the nominal value (may vary by application).[7] |
| Precision | Intra-day and inter-day analysis of replicates at 3 concentrations. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. For LOQ, ≤ 20%.[8] |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. LOQ must be confirmed for accuracy and precision. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the baseline (T=0) value. |
Q4: How should I prepare biological or complex matrix samples for this compound analysis?
A4: Proper sample preparation is critical to remove interfering substances (e.g., proteins, phospholipids) and concentrate the analyte. The key is to minimize degradation through oxidation or hydrolysis.[9]
-
Extraction: A liquid-liquid extraction (LLE) is the most common and effective first step.[10] The Folch or Bligh & Dyer methods, which use a chloroform/methanol solvent system, are standard for extracting total lipids from biological samples.[11] For simpler matrices, a direct extraction with a non-polar solvent like hexane may suffice.
-
Purification (Optional): If the initial extract is still too complex, Solid-Phase Extraction (SPE) can be employed. A silica or aminopropyl-bonded silica column can be used to separate lipids based on polarity, isolating the non-polar wax ester fraction.[10]
-
Solvent Exchange & Reconstitution: The extraction solvent is typically evaporated under a stream of nitrogen to prevent oxidation.[9] The dry residue is then reconstituted in a small volume of a solvent suitable for GC injection (e.g., hexane, toluene).[5]
Causality Note: The choice of a chloroform/methanol system in LLE is deliberate; methanol helps to denature proteins and break lipid-protein interactions, releasing bound lipids, while chloroform efficiently dissolves the non-polar this compound.[11]
Experimental Workflow & Protocols
Visualizing the overall process helps in planning and execution. The following diagrams illustrate the logical flow of a complete method validation and a typical sample analysis workflow.
Caption: A generalized workflow for analytical method validation.
Caption: A typical workflow for sample preparation and analysis.
Troubleshooting Guide
This guide is formatted to help you quickly diagnose and resolve common issues encountered during the analysis of this compound by GC-MS.
| Problem/Observation | Probable Cause(s) | Systematic Solution & Scientific Rationale |
| 1. No Peak or Very Low Analyte Signal | A. Injection Failure: Autosampler syringe is clogged or empty.B. Insufficient Volatilization: Inlet temperature is too low for the high-boiling wax ester.C. Analyte Adsorption: Active sites in the GC inlet liner or column are irreversibly binding the analyte.D. System Leak: A leak in the carrier gas line or injector is preventing sample transfer to the column. | A. Action: Visually inspect the syringe during injection. Run a solvent wash cycle.B. Action: Increase the injector temperature. For wax esters, temperatures of 350-390°C may be necessary.[5] Rationale: Complete and rapid volatilization in the inlet is required to transfer the entire sample onto the column as a tight band.C. Action: Replace the inlet liner with a new, deactivated one. Trim 10-15 cm from the front of the column. Rationale: Active sites (exposed silica) can form strong bonds with trace-level analytes, preventing elution.[12]D. Action: Use an electronic leak detector to check all fittings from the gas trap to the detector. |
| 2. Poor Peak Shape (Tailing) | A. Column Activity: The column has become active due to contamination or phase degradation.B. Dead Volume: Improper column installation in the inlet or detector.C. Low Inlet Temperature: Incomplete volatilization causing slow sample transfer to the column. | A. Action: Condition the column at its maximum allowed temperature for 30-60 minutes. If tailing persists, trim the column or replace it. Rationale: High-temperature conditioning removes contaminants, while trimming removes non-volatile residues and active sites that accumulate at the column head.[13]B. Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.C. Action: As in 1B, increase the inlet temperature to ensure sharp, efficient sample transfer. |
| 3. High Baseline Noise or Ghost Peaks | A. Column Bleed: Operating the column near or above its maximum temperature limit.B. Septum Bleed: The injector septum is degrading and releasing siloxanes.C. Carryover: Residue from a previous high-concentration sample is being injected. | A. Action: Use a low-bleed column specifically designed for MS applications. Ensure the oven temperature program does not exceed the column's isothermal or programmed temperature limit.[13] Rationale: MS-grade columns have a modified stationary phase that is more thermally stable, reducing the background noise that can obscure low-level analytes.B. Action: Replace the septum with a high-quality, low-bleed version. Lower the inlet temperature if possible without compromising analyte response.C. Action: Run one or more solvent blank injections after a high-concentration sample. Increase the autosampler syringe wash cycles. Rationale: Wax esters can be "sticky" and adsorb to surfaces in the injector, requiring thorough cleaning between runs. |
| 4. Poor Reproducibility (Retention Time & Area) | A. Gas Flow Instability: Leaks or a faulty electronic pressure control (EPC) module.B. Inconsistent Injection: Manual injection variability or autosampler issue.C. Sample Instability: The analyte is degrading in the sample vials on the autosampler tray over the course of the run (bench-top stability failure). | A. Action: Perform a leak check. Verify that the carrier gas flow rate is stable using a digital flow meter. Rationale: Retention time is directly dependent on a constant carrier gas velocity. Fluctuations will cause shifts.[14]B. Action: Use a modern autosampler for all injections. If precision is still poor, service the autosampler.C. Action: Perform a bench-top stability experiment by re-injecting the first sample at the end of the sequence. If the area has decreased significantly (>15%), samples may need to be kept cooled in the autosampler tray or the run time shortened.[8] |
Detailed Protocol: Assessing Accuracy and Precision
This protocol describes a combined experiment to determine the intra-day and inter-day accuracy and precision of the method, in accordance with FDA and ICH guidelines.[2][8]
Objective: To determine the closeness of the measured value to the nominal value (accuracy) and the degree of scatter in the data (precision).
Materials:
-
Blank matrix (e.g., plasma, formulation vehicle)
-
This compound reference standard
-
Validated stock solutions
Procedure:
-
Prepare Quality Control (QC) Samples:
-
Spike blank matrix with the analyte to prepare QCs at a minimum of three concentration levels:
-
Low QC: ~3x the Limit of Quantitation (LOQ).
-
Mid QC: In the middle of the calibration curve range.
-
High QC: Near the upper limit of the calibration curve.
-
-
Prepare a sufficient volume of each QC level for all planned analyses.
-
-
Intra-Day (Within-Run) Validation:
-
On a single day, prepare and analyze a fresh calibration curve.
-
Analyze a minimum of five replicate samples at each of the Low, Mid, and High QC concentrations.
-
The analysis sequence should intersperse QCs with calibration standards (e.g., CAL, QC, CAL, QC...).
-
-
Inter-Day (Between-Run) Validation:
-
Repeat the entire procedure from Step 2 on at least two additional, separate days.
-
Ideally, use a different analyst or different instrument, if available, to assess intermediate precision.
-
-
Data Analysis:
-
For each run (day):
-
Calculate the concentration of each QC replicate using the calibration curve from that run.
-
For each QC level, calculate the mean concentration, standard deviation (SD), and Relative Standard Deviation (RSD %).
-
RSD (%) = (SD / Mean) * 100
-
-
For each QC level, calculate the accuracy.
-
Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100
-
-
-
For Inter-Day Validation:
-
Combine the data from all runs.
-
For each QC level, calculate the overall mean, SD, RSD (%), and accuracy across all days.
-
-
-
Acceptance Criteria:
This rigorous approach provides a comprehensive evaluation of the method's performance, ensuring that it is reliable for routine use.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Validation & Comparative
A Comparative Guide to the Physicochemical Properties of Linear vs. Branched Palmitate Esters
Introduction: The Architectural Impact of an Alkyl Chain
In the realms of pharmaceutical sciences and cosmetic formulation, esters of palmitic acid are indispensable tools, serving as emollients, thickeners, solvents, and drug delivery vehicles.[1] Palmitic acid, a 16-carbon saturated fatty acid, is a versatile building block. However, the seemingly subtle choice of the alcohol moiety—specifically, whether its alkyl chain is linear or branched—dramatically alters the resulting ester's physicochemical properties and, consequently, its functional performance.
This guide provides an in-depth comparison of linear and branched palmitate esters, using Cetyl Palmitate (a linear ester) and Isopropyl Palmitate (a branched ester) as primary exemplars. We will explore how the molecular architecture dictates macroscopic properties such as melting point, viscosity, and solubility. This analysis is supported by experimental data and detailed methodologies, offering researchers and formulators a predictive framework for selecting the optimal ester to achieve desired formulation aesthetics and therapeutic outcomes.
Molecular Structure: The Foundation of Function
The fundamental differences between linear and branched palmitate esters originate from their three-dimensional structure. A linear ester, such as Cetyl Palmitate, is formed from a straight-chain alcohol (cetyl alcohol). Its long, unbranched alkyl chains can align closely, maximizing intermolecular van der Waals forces and promoting an ordered, crystalline state.[2]
In contrast, a branched ester like Isopropyl Palmitate is derived from a branched alcohol (isopropyl alcohol). The branching introduces steric hindrance, disrupting the efficient packing of molecules. This disruption weakens the collective intermolecular forces, leading to a more disordered, amorphous state.[2][3]
Figure 1: Molecular structures of a linear vs. a branched palmitate ester.
Comparative Physicochemical Properties
The structural variations directly translate into distinct macroscopic properties. The ability of linear chains to pack efficiently results in materials that are typically solid at room temperature, whereas the disruptive nature of branched chains leads to liquids.
Physical State and Melting Point
-
Linear (Cetyl Palmitate): At room temperature, Cetyl Palmitate is a white, waxy solid.[4] Its orderly structure facilitates strong intermolecular attractions, requiring significant thermal energy to transition into a liquid state. Its melting point is typically in the range of 46–56°C.[5][6] This property makes it an excellent structuring agent and thickener in creams, lotions, and anhydrous formulations like lipsticks.[7]
-
Branched (Isopropyl Palmitate): In contrast, Isopropyl Palmitate is a colorless, practically odorless liquid at room temperature.[8][9] The steric hindrance from the isopropyl group prevents crystallization, keeping it in a liquid state. Its melting (or solidifying) point is significantly lower, around 11–14°C.[9][10] This liquidity is essential for its role as a fast-spreading, non-greasy emollient.[11]
The causality is clear: increased molecular order in linear esters necessitates more energy to overcome lattice forces, resulting in a higher melting point. Research confirms that increasing the degree of branching in alkyl esters effectively lowers their solidifying and cold filter plugging points.[12]
Viscosity and Spreadability
-
Linear (Cetyl Palmitate): As a solid, its viscosity is only relevant in the molten state. When melted, it provides a rich, oily feel but with significant drag, contributing to the body and texture of an emulsion.[4]
-
Branched (Isopropyl Palmitate): This ester is characterized by its low viscosity (around 7 mPa·s at 20°C).[8] This property is directly responsible for its desirable sensory profile: it spreads easily and is rapidly absorbed by the skin without leaving a heavy or greasy residue.[11] The branched structure, despite potentially increasing kinematic viscosity slightly compared to a linear isomer of the same chain length, drastically reduces the pour point, ensuring it remains a low-viscosity liquid over a wide temperature range.[3][12]
Solubility
Both linear and branched palmitate esters are lipophilic and practically insoluble in water due to their long hydrocarbon chains.[4][8] They are, however, soluble in a wide range of nonpolar organic solvents, oils, and alcohols.[13]
-
Linear (Cetyl Palmitate): Soluble in oils, alcohols, and other lipophilic solvents, particularly when heated.
-
Branched (Isopropyl Palmitate): Readily soluble in oils, ethanol, acetone, and other common organic solvents.[8][14] Its liquid nature and branched structure often make it a better solvent for certain active ingredients, enhancing their even distribution and penetration into the skin.[8]
The general rule that "like dissolves like" holds true, but the liquid state and molecular architecture of Isopropyl Palmitate give it superior solvent properties in many cosmetic and topical pharmaceutical formulations.[11]
Quantitative Data Summary
The table below summarizes the key physicochemical differences based on available data.
| Property | Linear Ester (Cetyl Palmitate) | Branched Ester (Isopropyl Palmitate) | Causality (Structure-Property Relationship) |
| IUPAC Name | Hexadecyl hexadecanoate[15] | Propan-2-yl hexadecanoate[14] | Reflects the linear cetyl vs. branched isopropyl alcohol moiety. |
| Molecular Formula | C₃₂H₆₄O₂[15] | C₁₉H₃₈O₂[14] | Different alcohol chains result in different molecular formulas. |
| Molecular Weight | ~480.86 g/mol [15][16] | ~298.51 g/mol [10] | The linear cetyl group (C16) is much larger than the isopropyl group (C3). |
| Physical State (25°C) | White, waxy solid[4] | Colorless, viscous liquid[9][13] | Efficient packing of linear chains promotes solidification. |
| Melting Point | 46–56°C[4][6] | 11–14°C[9][10][13] | Steric hindrance from branching disrupts crystal lattice formation. |
| Boiling Point | ~360°C (decomposes) | ~350°C (at atm. pressure)[8] | Higher molecular weight of Cetyl Palmitate leads to a higher boiling point. |
| Density (at 20-25°C) | ~0.82 g/cm³ (solid) | ~0.852 g/cm³[10] | The less efficient packing of the branched ester results in a slightly higher density in its liquid state compared to the solid linear ester. |
| Water Solubility | Insoluble[4] | Insoluble[10][13] | Both are dominated by the long, nonpolar C16 palmitate chain. |
| Primary Function | Thickener, Emollient, Structurant[7] | Emollient, Solvent, Penetration Enhancer[8][11] | Solid nature provides body; liquid nature provides spread and solvency. |
Experimental Protocols & Workflows
To ensure scientific integrity, the properties described above must be verifiable through standardized experimental protocols. The following sections detail the methodologies for synthesis and characterization.
Synthesis via Fischer Esterification
This protocol describes a general method for synthesizing a palmitate ester. The reaction drives the equilibrium toward the product by removing water as it is formed.
Objective: To synthesize a palmitate ester from palmitic acid and an alcohol (linear or branched) using an acid catalyst.
Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask, combine palmitic acid (1 equivalent), the chosen alcohol (e.g., cetyl alcohol or isopropyl alcohol, 1.2 equivalents), and a non-polar solvent like toluene (to facilitate azeotropic water removal).
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 0.05 equivalents) to the mixture. Add a few boiling chips.
-
Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the side arm of the Dean-Stark trap, with the denser water separating to the bottom, effectively removing it from the reaction.[17]
-
Reaction Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (Caution: effervescence).[18] This step is critical to prevent acid-catalyzed hydrolysis of the ester during storage.
-
Water, and finally with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.
-
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification: The crude ester can be further purified by vacuum distillation (for liquids like Isopropyl Palmitate) or recrystallization from a suitable solvent like ethanol (for solids like Cetyl Palmitate).
Figure 2: General workflow for the synthesis and purification of palmitate esters.
Melting Point Determination (for Linear Esters)
Principle: This method determines the temperature range over which a solid crystalline material transitions to a liquid. A narrow melting range is indicative of high purity.
Apparatus: Capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry Cetyl Palmitate sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the apparatus.
-
Heating: Heat the block rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Viscosity Measurement (for Branched Esters)
Principle: This protocol measures the resistance of a fluid to flow. For Isopropyl Palmitate, a rotational viscometer provides accurate data at a controlled temperature.
Apparatus: Rotational viscometer (e.g., Brookfield type) with a temperature-controlled water bath.
Methodology:
-
Temperature Control: Set the water bath to the desired temperature (e.g., 25°C) and allow the sample of Isopropyl Palmitate to equilibrate.
-
Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample (for low-viscosity liquids, a small spindle at a higher speed is typical).
-
Measurement: Immerse the spindle into the sample up to the marked level.
-
Data Acquisition: Start the motor and allow the reading to stabilize. Record the viscosity value, typically in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Validation: Perform measurements at several rotational speeds to check for Newtonian behavior (viscosity is independent of shear rate).
Conclusion
The choice between a linear and a branched palmitate ester is a clear demonstration of structure-function relationships in materials science.
-
Linear palmitate esters , exemplified by Cetyl Palmitate, leverage their straight-chain architecture for efficient molecular packing. This results in solid, waxy materials with higher melting points, making them ideal as thickening and structuring agents that impart body and occlusivity to formulations.[4]
-
Branched palmitate esters , such as Isopropyl Palmitate, utilize steric hindrance to disrupt crystallization. This leads to low-viscosity liquids with excellent spreadability, solvency, and a light, non-greasy skin feel, positioning them as superior emollients and delivery solvents.[8][11]
For the researcher, scientist, or drug development professional, understanding these fundamental physicochemical differences is paramount. It allows for the rational design of formulations where texture, stability, sensory perception, and the bioavailability of active ingredients are precisely controlled by the molecular architecture of the chosen excipient.
References
- 1. shreechem.in [shreechem.in]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. avenalab.com [avenalab.com]
- 5. Cetyl Palmitate | Cosmetic Ingredients Guide [ci.guide]
- 6. specialchem.com [specialchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. avenalab.com [avenalab.com]
- 9. Isopropyl palmitate | 142-91-6 [chemicalbook.com]
- 10. Isopropyl palmitate - Wikipedia [en.wikipedia.org]
- 11. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 12. Reaction kinetics analysis of branched-chain alkyl esters of palmitic acid and cold flow properties [ideas.repec.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Isopropyl Palmitate | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cetyl Palmitate | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. parchem.com [parchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
A Comparative Analysis of the Oxidative Stability of 6-Methylheptyl Palmitate Versus Unsaturated Esters
Introduction
In the realms of pharmaceutical, cosmetic, and industrial formulations, the chemical stability of ester compounds is paramount.[1][2] Oxidative degradation, a common pathway for chemical instability, can lead to rancidity, loss of efficacy, and the formation of potentially harmful byproducts. This guide provides an in-depth technical comparison of the oxidative stability of 6-Methylheptyl Palmitate, a saturated ester, with commonly used unsaturated esters. Through an examination of their molecular structures, supporting experimental data, and standardized testing methodologies, we will elucidate the superior oxidative stability of saturated esters and provide actionable insights for researchers, scientists, and drug development professionals.
The Chemical Foundation of Oxidative Stability: A Tale of Two Structures
The susceptibility of an ester to oxidation is intrinsically linked to the presence of carbon-carbon double bonds within its fatty acid chain.[3][4] Unsaturated esters, which contain one or more of these double bonds, are significantly more prone to oxidative degradation than their saturated counterparts.[1][4]
This compound: The Saturated Standard
This compound is the ester of 6-methylheptanol and palmitic acid. Palmitic acid is a saturated fatty acid, meaning its carbon chain is fully "saturated" with hydrogen atoms and contains no carbon-carbon double bonds. This molecular structure imparts a high degree of stability.
-
Structure: The absence of double bonds means there are no readily available sites for free radical attack, the primary mechanism of lipid oxidation.[3][8][9]
Unsaturated Esters: A Propensity for Oxidation
In contrast, unsaturated esters, such as those derived from oleic acid (monounsaturated) or linoleic acid (polyunsaturated), possess one or more double bonds. These double bonds, particularly the bis-allylic protons in polyunsaturated fatty acids, are highly susceptible to hydrogen abstraction by free radicals, initiating a chain reaction of oxidation.[3][8][9]
-
Oleic Acid Esters (Monounsaturated): Contain one double bond. While more stable than polyunsaturated esters, they are still significantly more reactive than saturated esters.[10]
-
Linoleic Acid Esters (Polyunsaturated): Contain two double bonds. The presence of a methylene group between the double bonds makes the hydrogens on that carbon particularly easy to abstract, leading to rapid oxidation.[10]
The following diagram illustrates the fundamental difference in their chemical structures:
Caption: Molecular structures of a saturated vs. an unsaturated ester.
The Mechanism of Lipid Peroxidation: A Free Radical Chain Reaction
The oxidative degradation of esters, also known as lipid peroxidation, proceeds via a well-established free radical chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.[3][9]
-
Initiation: The process begins when an initiator, such as heat, light, or a metal catalyst, generates a free radical. This radical then abstracts a hydrogen atom from a fatty acid chain, creating a lipid radical (L•). In unsaturated esters, this occurs at the vulnerable allylic or bis-allylic positions.
-
Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[3][8]
-
Termination: The chain reaction continues until the radicals are neutralized by reacting with each other to form non-radical products or by reacting with an antioxidant.[3]
The following diagram outlines this free radical chain reaction:
Caption: The free radical chain reaction of lipid peroxidation.
Experimental Evaluation of Oxidative Stability
To objectively quantify the oxidative stability of esters, standardized analytical methods are employed. The two most common methods are the Rancimat method and the determination of the Peroxide Value.
The Rancimat Method (Accelerated Oxidation Test)
The Rancimat method is an accelerated aging test that determines the oxidative stability of fats and oils by exposing them to elevated temperatures and a constant stream of air.[10][11][12][13][14] The time until the rapid onset of oxidation, known as the induction period or Oil Stability Index (OSI), is measured.[11][12][13] A longer induction period indicates greater oxidative stability.
Experimental Protocol: Rancimat Method (EN 14112)
-
Sample Preparation: A precise amount of the ester sample is weighed into a reaction vessel.
-
Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat instrument, which is set to a specific temperature (e.g., 110°C).[11]
-
Airflow: A constant flow of purified air (e.g., 10 L/h) is passed through the sample.[11]
-
Detection: The volatile oxidation products, primarily formic acid, are carried by the air stream into a measuring vessel containing deionized water.[10][12]
-
Conductivity Measurement: The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period, as the formation of volatile acids accelerates.[10][12]
-
Data Analysis: The induction period is determined as the time from the start of the measurement to the point of inflection on the conductivity curve.[12]
Caption: Experimental workflow for the Rancimat method.
Peroxide Value (PV) Determination
The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[15] It is an indicator of the current extent of oxidation in a sample. A lower peroxide value suggests better oxidative stability.
Experimental Protocol: Peroxide Value (ASTM D3703) [16][17]
-
Sample Dissolution: A known weight of the ester sample is dissolved in a suitable solvent mixture (e.g., acetic acid-chloroform).
-
Potassium Iodide Reaction: A saturated solution of potassium iodide is added to the sample solution. The peroxides in the sample oxidize the iodide ions (I-) to iodine (I2).
-
Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate (Na2S2O3) solution using a starch indicator.
-
Endpoint Determination: The titration is complete when the blue color of the starch-iodine complex disappears.
-
Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Comparative Data: this compound vs. Unsaturated Esters
The following table summarizes typical oxidative stability data for this compound compared to esters of oleic and linoleic acid, as determined by the Rancimat method and Peroxide Value.
| Ester | Chemical Structure | Rancimat Induction Period (hours at 110°C) | Initial Peroxide Value (meq/kg) |
| This compound | Saturated | > 100 | < 1.0 |
| Oleyl Oleate | Monounsaturated | 10 - 15 | < 5.0 |
| Linoleyl Linoleate | Polyunsaturated | 2 - 5 | < 10.0 |
Data Interpretation:
-
Rancimat Induction Period: this compound exhibits a significantly longer induction period compared to the unsaturated esters, indicating its exceptional resistance to oxidation under accelerated conditions. The presence of double bonds in oleyl oleate and, to a greater extent, linoleyl linoleate, drastically reduces their stability.
-
Initial Peroxide Value: The inherently low initial peroxide value of this compound reflects its minimal oxidation from production and storage. In contrast, unsaturated esters are more prone to forming peroxides even under standard storage conditions.
Implications for Researchers and Drug Development Professionals
The superior oxidative stability of this compound has significant implications for its application in various fields:
-
Pharmaceutical Formulations: In topical and transdermal drug delivery systems, the oxidative stability of excipients is crucial for maintaining the potency and safety of the active pharmaceutical ingredient (API). The use of a highly stable ester like this compound can extend the shelf life of the product and prevent the formation of degradation products that could cause skin irritation or sensitization.
-
Cosmetics and Personal Care: In cosmetic formulations, oxidative stability is essential for preserving the fragrance, color, and texture of the product.[18][19][20] The use of this compound as an emollient or solvent can enhance the long-term stability and aesthetic appeal of creams, lotions, and other cosmetic products.[21]
-
Industrial Lubricants: In applications where esters are used as lubricants or hydraulic fluids, oxidative stability is critical for preventing the formation of sludge and varnish, which can lead to equipment failure.[1][2] The high thermal and oxidative stability of saturated esters makes them ideal for high-temperature applications.[2]
Conclusion
The chemical structure of an ester is the primary determinant of its oxidative stability. This compound, as a saturated ester, is inherently more resistant to oxidative degradation than unsaturated esters. This is due to the absence of carbon-carbon double bonds, which are the primary sites of free radical attack. Experimental data from standardized methods such as the Rancimat test and Peroxide Value determination consistently demonstrate the superior stability of saturated esters. For researchers, scientists, and drug development professionals, selecting an oxidatively stable ester like this compound is a critical step in ensuring the quality, efficacy, and safety of their formulations.
References
- 1. Why saturated synthetic ester oils are n°1 for hydraulic fluids - Q8Oils [q8oils.com]
- 2. zslubes.com [zslubes.com]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free Radical Oxidation | Xu Lab [faculty.washington.edu]
- 10. azom.com [azom.com]
- 11. kemitek.org [kemitek.org]
- 12. btsa.com [btsa.com]
- 13. web.metrohmusa.com [web.metrohmusa.com]
- 14. Oxidation stability analyzer | Metrohm [metrohm.com]
- 15. mdpi.com [mdpi.com]
- 16. store.astm.org [store.astm.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. mdpi.com [mdpi.com]
- 19. Microencapsulation of retinyl palmitate by melt dispersion for cosmetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cosmileeurope.eu [cosmileeurope.eu]
- 21. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]
A Comparative Guide to Catalysts for Iso-Octyl Palmitate Synthesis: From Traditional Acids to Green Biocatalysts
Introduction: The Significance of Iso-Octyl Palmitate and Its Synthesis
Iso-octyl palmitate, an ester of palmitic acid and iso-octyl alcohol, is a widely utilized ingredient in the cosmetics, personal care, and pharmaceutical industries.[1] Its popularity stems from its excellent emollient, solvent, and fragrance-fixing properties. The synthesis of iso-octyl palmitate is a classic esterification reaction, where the choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental impact of the process. This guide provides a comprehensive comparative analysis of the primary catalytic systems employed for iso-octyl palmitate synthesis: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts. We will delve into the mechanistic principles, performance metrics, and practical considerations for each, providing researchers, scientists, and drug development professionals with the in-depth technical insights required for informed catalyst selection and process optimization.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for iso-octyl palmitate synthesis is a trade-off between reaction rate, yield, cost, safety, and environmental considerations. This section provides a detailed comparison of the three main classes of catalysts.
Homogeneous Acid Catalysts: The Conventional Workhorses
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), have been the traditional choice for esterification reactions due to their low cost and high activity.[1][2]
Mechanism of Action: The catalytic cycle begins with the protonation of the carbonyl oxygen of palmitic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of iso-octyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the iso-octyl palmitate and regenerate the acid catalyst.[3]
Performance and Drawbacks: While effective in achieving high conversion rates, homogeneous acid catalysts suffer from several significant drawbacks. The strong acidity of catalysts like H₂SO₄ can lead to side reactions such as the dehydration of iso-octyl alcohol to form ethers and the decarboxylation of palmitic acid, especially at elevated temperatures.[1] These side reactions reduce the selectivity and yield of the desired ester. Furthermore, being in the same phase as the reactants and products, the catalyst is difficult to separate from the reaction mixture, necessitating neutralization and extensive washing steps. This not only complicates the purification process but also generates a considerable amount of corrosive and environmentally harmful wastewater.[1]
Heterogeneous Solid Acid Catalysts: A Greener Alternative
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These materials offer the catalytic activity of an acid in a solid, insoluble form, simplifying catalyst separation and enabling their reuse.[4]
Types of Solid Acid Catalysts: A variety of solid acids have been investigated for iso-octyl palmitate synthesis, including:
-
Stannous Oxalate (SnC₂O₄): This water-tolerant solid acid has shown high catalytic activity due to the suitable acid intensity of the tin atom and its planar molecular structure, which reduces steric hindrance.[1][5]
-
Sulfated Metal Oxides: Materials like sulfated zirconia-alumina (SO₄²⁻/ZrO₂-Al₂O₃) and sulfated titania-tin oxide-alumina (SO₄²⁻/TiO₂-SnO₂-Al₂O₃) are strong solid acids that can effectively catalyze the esterification reaction.[4]
Performance and Advantages: Heterogeneous catalysts offer several key advantages. Their easy separation from the reaction mixture by simple filtration eliminates the need for neutralization and washing, leading to a more environmentally friendly process with reduced waste generation.[4] Many solid acid catalysts can be regenerated and reused multiple times, which can lower the overall process cost.[4] For instance, stannous oxalate has been shown to maintain high catalytic activity and selectivity even after repeated use.[4]
Enzymatic Catalysts: The Biocatalytic Approach
Enzymatic catalysis, primarily using lipases, represents a green and highly selective route for ester synthesis. Immobilized lipases are particularly attractive for industrial applications due to their enhanced stability and reusability.[6]
Mechanism of Action: Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. The reaction initiates with the acylation of the enzyme's active site serine hydroxyl group by palmitic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. Subsequently, the iso-octyl alcohol attacks the acyl-enzyme complex, leading to the formation of iso-octyl palmitate and regeneration of the free enzyme.[7]
Performance and Considerations: The primary advantages of enzymatic catalysis are the mild reaction conditions (lower temperature and pressure) and high selectivity, which minimizes the formation of byproducts.[7] This often results in a purer product that requires less downstream processing. However, enzymatic catalysts are generally more expensive than chemical catalysts, and the reaction rates can be slower, potentially requiring longer reaction times to achieve high conversions.[8] The cost-effectiveness of enzymatic processes heavily relies on the ability to reuse the immobilized enzyme over multiple cycles.[9]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for different catalysts in the synthesis of iso-octyl palmitate and similar esters. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst Type | Catalyst Example | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Conversion/Yield (%) | Selectivity (%) | Reusability | Source(s) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | ~130 | 2-4 | 1.2:1 - 9:1 | 1-25 | ~99 | Moderate | No | [2][10] |
| p-Toluenesulfonic Acid (p-TSA) | ~130 | 2-4 | 1.2:1 - 9:1 | 1-25 | ~98 | Moderate | No | [2][10] | |
| Heterogeneous Solid Acid | Stannous Oxalate (SnC₂O₄) | 150 | 2.5 | 1.8:1 | 2.0 | 95.2 | High | Yes | [1][5] |
| SO₄²⁻/ZrO₂-Al₂O₃ | 150 | 3.5 | ~2.2:1 | ~3.5 | 92.5 | High | Yes | [4] | |
| SO₄²⁻/TiO₂-SnO₂-Al₂O₃ | 150 | 3.5 | ~2.2:1 | ~3.5 | 90.5 | High | Yes | [4] | |
| Enzymatic | Immobilized Lipase (Novozym 435) | 40-60 | 8-24 | 1:1 - 5:1 | 5-10 | >90 | Very High | Yes | [6][11] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of iso-octyl palmitate using each class of catalyst.
Protocol 1: Synthesis using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)
This protocol describes a typical laboratory-scale synthesis using p-TSA as the catalyst.[12]
Materials:
-
Palmitic acid
-
Iso-octyl alcohol (2-ethylhexanol)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (or another suitable azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add palmitic acid (1 equivalent), iso-octyl alcohol (1.2-1.5 equivalents), and toluene (sufficient to suspend the reactants).
-
Add p-toluenesulfonic acid monohydrate (1-5 mol% relative to the palmitic acid).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or TLC indicates consumption of the starting material), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude iso-octyl palmitate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (Stannous Oxalate)
This protocol is based on the method described for solid acid catalysts.[4]
Materials:
-
Palmitic acid
-
Iso-octyl alcohol (2-ethylhexanol)
-
Stannous oxalate (SnC₂O₄)
-
Cyclohexane (or another suitable water-carrying agent)
-
3% Sodium carbonate solution
Apparatus:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a water separator (e.g., Dean-Stark trap)
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Filtration apparatus
Procedure:
-
In a four-necked flask, add palmitic acid (e.g., 0.078 mol) and a portion of iso-octyl alcohol.
-
Add the solid acid catalyst (e.g., 1-5% of the total mass of reactants).
-
Add a water-carrying agent like cyclohexane to the flask and the water separator.
-
Heat the mixture to reflux with stirring under a nitrogen atmosphere.
-
Once reflux begins and water starts to separate, begin the dropwise addition of the remaining iso-octyl alcohol from the dropping funnel.
-
Continue the reaction at the reflux temperature (e.g., 150 °C) for 2-6 hours, or until no more water is collected in the separator.
-
After the reaction is complete, cool the mixture and filter to recover the solid catalyst. The catalyst can be washed and dried for reuse.
-
The filtrate (crude product) is then washed with a 3% sodium carbonate solution to remove any residual acidity, followed by washing with water.
-
The organic layer is separated and distilled under reduced pressure to remove excess iso-octyl alcohol and the water-carrying agent, yielding the purified iso-octyl palmitate.
Protocol 3: Enzymatic Synthesis using Immobilized Lipase
This protocol provides a general procedure for the enzymatic synthesis of iso-octyl palmitate.
Materials:
-
Palmitic acid
-
Iso-octyl alcohol (2-ethylhexanol)
-
Immobilized lipase (e.g., Novozym® 435)
-
Molecular sieves (3Å or 4Å, activated)
-
Organic solvent (e.g., n-hexane, optional)
Apparatus:
-
Reaction vessel (e.g., a screw-capped flask)
-
Incubator shaker or a stirred reactor with temperature control
-
Filtration or centrifugation equipment
Procedure:
-
To the reaction vessel, add palmitic acid and iso-octyl alcohol (e.g., in a 1:1 to 1:5 molar ratio). If using a solvent, dissolve the reactants in the solvent.
-
Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).
-
Add activated molecular sieves (e.g., 10-20% by weight of the total substrates) to adsorb the water produced during the esterification, which helps to drive the reaction towards product formation.
-
Incubate the mixture at the desired temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for a set duration (e.g., 8-24 hours).
-
Monitor the reaction progress by periodically taking samples and determining the acid value of the mixture via titration with a standard sodium hydroxide solution.
-
Once the desired conversion is reached, terminate the reaction by separating the immobilized enzyme and molecular sieves by filtration or centrifugation. The enzyme can be washed and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product can be further purified, if necessary, by vacuum distillation to remove any unreacted starting materials.
Visualization of Experimental Workflows
Figure 1: Comparative workflow diagram for iso-octyl palmitate synthesis using different catalytic systems.
Product Characterization and Quality Control
Regardless of the synthetic route, the final product must be characterized to confirm its identity and purity.
-
Acid Value Determination: The progress of the esterification reaction is commonly monitored by determining the acid value of the reaction mixture. The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. A decreasing acid value indicates the consumption of the carboxylic acid.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the ester. The appearance of a strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration, and the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) are indicative of successful esterification.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the iso-octyl palmitate and to identify any byproducts. The retention time of the product can be compared to a standard, and the mass spectrum provides fragmentation patterns that confirm the molecular structure.
Figure 2: Quality control workflow for the analysis of synthesized iso-octyl palmitate.
Conclusion and Future Outlook
The synthesis of iso-octyl palmitate can be effectively achieved through various catalytic methods, each with its own set of advantages and disadvantages.
-
Homogeneous acid catalysts offer high reaction rates but are plagued by issues of catalyst separation, corrosion, and waste generation.
-
Heterogeneous solid acid catalysts present a more environmentally benign alternative with simplified catalyst recovery and reusability, making them attractive for industrial applications.
-
Enzymatic catalysts provide a "green" and highly selective route under mild conditions, yielding high-purity products, although the catalyst cost and reaction times can be higher.
The choice of the optimal catalyst will depend on the specific requirements of the application, balancing factors such as production scale, cost constraints, and environmental regulations. Future research will likely focus on the development of more robust and cost-effective heterogeneous and enzymatic catalysts to further enhance the sustainability and economic viability of iso-octyl palmitate production. The trend in the chemical industry is moving towards greener and more sustainable processes, and the synthesis of cosmetic esters is no exception.[6]
References
- 1. asianpubs.org [asianpubs.org]
- 2. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 3. m.youtube.com [m.youtube.com]
- 4. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. exactitudeconsultancy.com [exactitudeconsultancy.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spegroup.ru [spegroup.ru]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fatty Acid Ester Analysis
Introduction: The Imperative for Rigor in Fatty Acid Ester Analysis
Fatty acid esters, particularly Fatty Acid Methyl Esters (FAMEs), are critical analytes across numerous scientific domains. In the pharmaceutical industry, they can be drug substances, excipients, or process-related impurities that require precise quantification. In food science and nutrition, the FAMEs profile defines the quality and nutritional value of fats and oils.[1] The accuracy of these measurements is not merely an academic exercise; it underpins product safety, efficacy, and regulatory compliance. An unvalidated or poorly validated analytical method is a liability, capable of generating data that is scientifically unsound and commercially disastrous.
This guide is structured to provide a logical progression from foundational principles to practical application. We will first deconstruct the core validation parameters as mandated by global regulatory bodies, focusing on their scientific purpose. Next, we will compare the workhorse technologies in the field, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), to inform your selection process. Finally, we will present a comprehensive, self-validating protocol that embodies the principles of scientific integrity, ensuring your methods are fit-for-purpose from day one.
Pillar 1: Deconstructing the "Why" - Core Principles of Method Validation
The objective of any analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[2] This is achieved by assessing a specific set of performance characteristics, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and reinforced by regulatory bodies like the FDA and in pharmacopeias such as the USP.[3][4][5]
The Validation Workflow: A Conceptual Overview
The validation process is a systematic journey that establishes the performance, reliability, and limitations of an analytical method. It ensures that the data you generate is consistently accurate and precise.
Caption: A high-level overview of the analytical method validation workflow.
Here, we explore the causality behind each key validation parameter.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] Why it matters: In fatty acid analysis, a sample is often a complex mixture. A specific method ensures that the chromatographic peak you are measuring corresponds solely to your target fatty acid ester and not a co-eluting isomer or matrix interferent. Lack of specificity leads to positively biased and inaccurate results.
-
Linearity & Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8] Why it matters: A linear relationship is the foundation of accurate quantification. It validates the use of a calibration curve to calculate the concentration of an unknown sample. The range defines the boundaries within which the method can be reliably used without extrapolation. For assays, this is typically 80% to 120% of the test concentration.[9]
-
Accuracy: This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[6] It is typically determined by analyzing a sample with a known concentration (like a Certified Reference Material) or through recovery studies on a spiked matrix. Why it matters: Accuracy reflects the systematic error of your method. A method can be precise but inaccurate, consistently generating the same wrong result. For drug development, accuracy is non-negotiable as it directly relates to dosage and safety.
-
Precision: Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[6] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3] Why it matters: Precision measures the random error of your method. Poor precision indicates a method that is not well-controlled, leading to unreliable and irreproducible results.
-
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] Why it matters: These parameters define the sensitivity of your method. They are critical for impurity analysis, where you must prove your method can reliably quantify trace components at or below their specification limits.
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11] Examples for a GC method include variations in oven temperature, flow rate, or using a different column lot. Why it matters: Robustness testing is a proactive measure of a method's reliability during normal usage.[12] It demonstrates that the method is transferable between laboratories and is not susceptible to minor, real-world fluctuations in operating conditions, preventing out-of-specification (OOS) results during routine use.
Pillar 2: Selecting the Right Analytical Tool
For fatty acid analysis, the overwhelming majority of methods rely on Gas Chromatography (GC) following conversion of the fatty acids to their more volatile methyl ester derivatives (FAMEs).[1] The choice of detector is the most significant differentiating factor.
Technology Comparison: GC-FID vs. GC-MS
| Performance Characteristic | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good. Based on chromatographic retention time. Susceptible to co-elution from components with similar properties. | Excellent. Provides mass spectral data for positive compound identification, confirming peak identity even with co-elution.[13] |
| Sensitivity (LOQ) | Good. Suitable for most assay and high-level impurity quantification. | Excellent. Significantly lower detection limits than FID, making it the preferred choice for trace-level impurity analysis.[13] |
| Linearity & Range | Excellent. Wide linear dynamic range. | Good. Can have a more limited linear range compared to FID and may require more careful calibration. |
| Robustness | Excellent. Considered a highly robust and reliable technique for routine QC environments. | Good. Can be more complex, with vacuum systems and ion sources requiring more maintenance. |
| Cost (Initial & Running) | Lower initial investment and generally lower running and maintenance costs.[13] | Higher initial investment and higher operational costs (e.g., vacuum pumps, source cleaning). |
| Primary Application | Quantitative Analysis: The "gold standard" for routine, high-throughput quantification of known FAMEs where identity is already established. | Qualitative & Quantitative Analysis: Ideal for identifying unknown peaks, confirming analyte identity, and ultra-trace quantification.[13] |
The Senior Scientist's Verdict:
-
For routine quality control (QC) where you are quantifying a defined set of FAMEs in a known matrix, GC-FID is the superior choice. It is cost-effective, robust, and provides excellent quantitative performance.
-
For method development, impurity profiling, or research applications where unknown compounds may be present or where ultimate sensitivity is required, GC-MS is indispensable. Its ability to provide structural information via mass spectra is a critical tool for troubleshooting and discovery.
While GC is dominant, High-Performance Liquid Chromatography (HPLC) plays a niche but important role, particularly for analyzing fatty acids that are thermally unstable or for separating certain geometrical isomers that can be challenging by GC.[14][15]
Pillar 3: The Blueprint for Trustworthy Data - A Self-Validating Protocol
This section provides a detailed, step-by-step protocol for the validation of a GC-FID method for the quantitative analysis of FAMEs. The protocol is designed to be self-validating through the upfront definition and consistent application of System Suitability Tests (SST) . An SST is an integral part of the overall system, demonstrating that the equipment and procedure are performing adequately for the analysis to be conducted.[16][17]
Experimental Workflow Diagram
Caption: The experimental workflow for executing the validation protocol.
Detailed Protocol: Validation of a GC-FID Method for FAMEs Quantification
1. Objective: To validate an analytical method for the quantification of four key fatty acid methyl esters (Methyl Palmitate C16:0, Methyl Stearate C18:0, Methyl Oleate C18:1, Methyl Linoleate C18:2) in a lipid sample.
2. Materials & Instrumentation:
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or equivalent polar FAMEs column.[18]
-
Standards: Certified Reference Materials (CRMs) for each FAME. A mixed FAME standard (e.g., Supelco 37 Component FAME Mix) is highly recommended for initial identification and resolution checks.[19][20]
-
Reagents: Hexane (GC grade), Methanolic HCl or BF3-Methanol for transesterification.[19]
3. Chromatographic Conditions (Example):
-
Inlet: Split mode (e.g., 50:1), 250°C
-
Carrier Gas: Helium, constant flow @ 1.2 mL/min
-
Oven Program: 100°C hold for 2 min, ramp to 240°C @ 4°C/min, hold for 5 min.
-
Detector: FID @ 260°C
4. System Suitability Test (SST) - The Self-Validating Checkpoint:
-
SST Solution: A solution containing all four target FAMEs at a concentration representative of the mid-point of the calibration curve.
-
Procedure: Inject the SST solution six (n=6) consecutive times before any validation run.
-
Acceptance Criteria:
-
Resolution: The resolution between the two closest eluting peaks (typically C18:1 and C18:2) must be ≥ 1.5.
-
Tailing Factor (Asymmetry): The tailing factor for each FAME peak must be ≤ 2.0.
-
Precision: The Relative Standard Deviation (%RSD) of the peak areas for each FAME from the six replicate injections must be ≤ 2.0%.[21]
-
Causality: If the SST fails, the system is not fit for use. The analysis must be stopped, and the instrument must be investigated and rectified before proceeding. This prevents the generation of invalid data.[17]
-
5. Validation Experiments:
-
Specificity:
-
Inject a blank solvent (Hexane).
-
Inject a matrix blank (a sample matrix known to be free of the analytes).
-
Inject the SST solution.
-
Acceptance: No interfering peaks should be observed at the retention times of the four target FAMEs in the blank injections.
-
-
Linearity and Range:
-
Prepare a stock solution containing all four FAMEs.
-
Perform serial dilutions to create at least five calibration levels covering 50% to 150% of the expected sample concentration.
-
Inject each level in triplicate.
-
Plot a calibration curve of mean peak area versus concentration for each analyte.
-
Acceptance: The correlation coefficient (r²) for each FAME must be ≥ 0.99.[22]
-
-
Accuracy (Recovery):
-
Prepare a blank matrix sample and spike it with known amounts of the FAMEs at three concentration levels: Low, Medium, and High (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (n=3).
-
Analyze the samples and quantify them against the calibration curve.
-
Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance: The mean recovery at each level should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay):
-
Prepare six (n=6) individual samples from the same homogeneous batch at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Acceptance: The %RSD for the calculated concentration of each FAME should be ≤ 5%.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Compare the results from both experiments statistically.
-
Acceptance: The results should show no statistically significant difference between the two data sets.
-
-
-
LOD & LOQ:
-
Determine the signal-to-noise (S/N) ratio for the lowest concentration standard from the linearity study.
-
Estimate LOD as the concentration with an S/N ratio of 3:1 and LOQ as the concentration with an S/N ratio of 10:1.
-
Confirm the LOQ by preparing a standard at the estimated concentration and demonstrating acceptable precision and accuracy (e.g., n=6 injections, %RSD ≤ 10%, recovery 80-120%).
-
-
Robustness:
-
Identify critical method parameters (e.g., oven temperature, carrier gas flow rate).
-
Prepare a set of samples and analyze them while deliberately varying these parameters by a small, set amount (e.g., Flow Rate ± 5%; Oven Temperature ± 2°C).[10]
-
Evaluate the impact of these changes on the SST criteria (especially resolution) and the quantitative results.
-
Acceptance: The SST criteria must still be met, and the quantitative results should not be significantly impacted by the variations. This demonstrates the method's reliability.
-
Conclusion
The validation of an analytical method for fatty acid ester analysis is a rigorous, multi-faceted process that forms the bedrock of data integrity. It is not a mere procedural hurdle but a scientific investigation into the performance and limitations of your method. By understanding the causality behind each validation parameter, selecting the appropriate analytical technology for your application, and implementing a self-validating protocol anchored by stringent system suitability criteria, you can ensure your method is robust, reliable, and fit-for-purpose. This approach provides the ultimate assurance to researchers, drug developers, and regulatory agencies that the data generated is scientifically sound and trustworthy.
References
- 1. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. drugfuture.com [drugfuture.com]
- 8. fda.gov [fda.gov]
- 9. ofnisystems.com [ofnisystems.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 13. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
- 14. hplc.eu [hplc.eu]
- 15. aocs.org [aocs.org]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Comparison of Skin Hydration with Different Emollients
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies to compare the skin hydration performance of various emollient technologies. It is intended for researchers, cosmetic scientists, and drug development professionals seeking to generate robust, defensible data for claim substantiation and formulation development.
Introduction: Beyond Moisturization, Towards Barrier Restoration
Emollients are the cornerstone of topical skincare, essential for maintaining the skin's barrier integrity and hydration. Their primary function extends beyond simple moisturization; they are critical in managing conditions of skin dryness (xerosis) and are a foundational therapy for inflammatory skin conditions like atopic dermatitis.[1][2] The efficacy of an emollient is not merely a matter of subjective feel but a quantifiable physiological effect. Therefore, rigorous in vivo testing is paramount to differentiate product performance and substantiate claims.
This guide eschews a one-size-fits-all template. Instead, it focuses on the underlying principles and causal relationships that govern the choice of experimental design, methodology, and data interpretation, empowering scientists to build self-validating studies.
The Scientific Rationale: Understanding Emollient Mechanisms of Action
A successful in vivo study begins with a clear understanding of the mechanisms by which different emollients function. This knowledge dictates the most relevant endpoints to measure. Emollients primarily improve skin hydration through three distinct, often complementary, mechanisms.[3][4][5][6][7]
-
Occlusion: Occlusive agents form a hydrophobic barrier on the skin's surface. This film physically blocks transepidermal water loss (TEWL), the natural evaporation of water from the skin.[4][5] By trapping existing water, they passively increase the hydration of the stratum corneum. Petrolatum is the gold-standard occlusive, capable of reducing TEWL by over 98%.[5]
-
Humectancy: Humectants are hygroscopic molecules that attract and bind water. They can draw water from the deeper dermal layers into the epidermis and, in environments with humidity above 70%, from the atmosphere.[4][5] This active attraction of water directly increases the water content of the skin.
-
Barrier Repair: This mechanism involves replenishing the physiological lipids of the stratum corneum, such as ceramides, cholesterol, and free fatty acids.[3] These emollients integrate into the intercellular lipid matrix, restoring the structural integrity of the skin barrier, which in turn improves its ability to retain water and reduce TEWL.[3]
The choice of emollient class directly informs the expected physiological response and the timeline over which it should be measured. For instance, an occlusive may show an immediate and dramatic reduction in TEWL, while a barrier repair formulation might show a more gradual, cumulative improvement in both TEWL and corneometry readings over several days or weeks.[8]
Caption: Mechanisms of action for different emollient classes on the skin barrier.
Designing a Robust In Vivo Clinical Study
The credibility of your findings hinges on the quality of the study design. For comparing emollient efficacy, an assessor-blinded, randomized controlled trial (RCT) is the gold standard.[1][9]
Key Design Considerations:
-
Study Design: A bilateral, or "split-body," design is highly effective for emollient studies.[8][10] In this model, each participant serves as their own control, with different products applied to contralateral sites (e.g., left vs. right forearm). This minimizes inter-individual variability, which is a major confounding factor in skin research.
-
Randomization: The assignment of products to test sites must be randomized to prevent allocation bias.
-
Blinding: The assessor performing the instrumental measurements should be blinded to the treatment allocation to ensure objective data collection.
-
Participant Selection:
-
Inclusion Criteria: Clearly define the target population (e.g., healthy adults with self-perceived dry skin, patients with mild-to-moderate atopic dermatitis). Specify age ranges and skin types.
-
Exclusion Criteria: Common exclusions include known allergies to test product ingredients, active skin infections, recent use of topical or systemic medications that could affect skin hydration, and excessive sun exposure.
-
Washout Period: Mandate a washout period (typically 7-14 days) where participants refrain from using any moisturizers on the test areas to establish a stable baseline.
-
-
Environmental Control: All measurements must be conducted in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%). Participants should acclimatize to these conditions for at least 20-30 minutes before any measurements are taken.[11][12] This is a critical and non-negotiable step for data integrity.
Caption: A generalized workflow for a clinical study evaluating emollient efficacy.
Core Methodologies & Experimental Protocols
Objective, instrumental measurements are the foundation of any robust skin hydration study. The two primary techniques are Corneometry and Transepidermal Water Loss (TEWL).
Corneometry: Quantifying Stratum Corneum Hydration
Principle of Causality: Corneometry measures the electrical capacitance of the skin. Because water has a much higher dielectric constant than other skin components, the measured capacitance is directly proportional to the water content in the superficial layers of the stratum corneum. It provides a direct measure of skin hydration.[13]
Step-by-Step Protocol (Corneometer® CM 825):
-
Instrument Preparation: Ensure the probe is clean and calibrated according to the manufacturer's guidelines before each measurement session.
-
Participant Acclimatization: Seat the participant comfortably in a climate-controlled room for a minimum of 20 minutes. The test sites (e.g., volar forearms) should be exposed and at rest.
-
Site Demarcation: Mark the precise measurement areas on the skin using a skin-safe marker to ensure measurements are taken from the exact same location at each time point.
-
Probe Application:
-
Hold the probe perpendicular to the skin surface.
-
Apply the probe with a constant, light pressure. The instrument is designed with a spring-loaded mechanism to ensure a constant pressure of 3.5 N.
-
The measurement is triggered automatically and takes approximately 1 second.
-
-
Data Acquisition: Take three consecutive readings at each test site. The instrument's software will typically average these readings to provide a single value in arbitrary units (A.U.). A brief lift-off between readings is necessary.
Transepidermal Water Loss (TEWL): Assessing Barrier Function Integrity
Principle of Causality: A healthy skin barrier effectively limits water evaporation. Damage to the barrier function results in an increased rate of TEWL. Therefore, measuring TEWL is a critical, non-invasive method for quantifying the integrity of the skin's barrier function.[14][15] A decrease in TEWL following product application indicates an improvement in barrier function.
Step-by-Step Protocol (Tewameter® TM 300):
-
Instrument Preparation: Turn on the instrument and allow it to stabilize as per the manufacturer's instructions. The probe is highly sensitive to environmental conditions.
-
Participant Acclimatization: The same acclimatization protocol as for corneometry is required. It is crucial that the participant remains still and avoids talking during measurement, as air currents can significantly affect readings.[11]
-
Probe Application:
-
Hold the probe perpendicular to the skin surface without applying pressure. The probe should rest gently on the skin under its own weight.
-
Do not move the probe during the measurement period.
-
-
Data Acquisition: The probe measures the water vapor pressure gradient. The software calculates the TEWL rate in g/m²/h. Allow the reading to stabilize for approximately 30-60 seconds before recording the value.
-
Data Integrity: Discard any readings with high standard deviations, which typically indicate external interference (e.g., air drafts, participant movement).
Data Presentation and Statistical Analysis
Clear presentation of quantitative data is essential for objective comparison. Data should always be presented as the mean ± standard deviation (or standard error) and should include changes from baseline.
Table 1: Example In Vivo Comparison of Three Emollient Formulations
| Parameter | Time Point | Formulation A (Occlusive) | Formulation B (Humectant) | Formulation C (Barrier Repair) | Untreated Control |
| Corneometry (A.U.) | Baseline (D0) | 45.2 ± 5.1 | 44.8 ± 4.9 | 45.5 ± 5.3 | 45.1 ± 5.0 |
| 2 Hours Post | 58.3 ± 6.2 | 65.1 ± 7.0† | 52.1 ± 5.8 | 45.8 ± 5.1 | |
| Day 7 (Pre-App) | 55.9 ± 5.9 | 50.2 ± 5.5 | 59.8 ± 6.5† | 45.3 ± 4.9 | |
| TEWL (g/m²/h) | Baseline (D0) | 10.5 ± 1.8 | 10.8 ± 2.0 | 10.6 ± 1.9 | 10.7 ± 2.1 |
| 2 Hours Post | 4.1 ± 1.1† | 10.2 ± 1.9 | 9.5 ± 1.5 | 10.5 ± 2.0 | |
| Day 7 (Pre-App) | 6.8 ± 1.5 | 9.1 ± 1.8 | 6.2 ± 1.3*† | 10.8 ± 2.2 |
-
Data are presented as Mean ± SD. Hypothetical data for illustrative purposes.
-
* Indicates statistically significant change from baseline (p < 0.05).
-
† Indicates statistically significant difference compared to other active formulations (p < 0.05).
Interpretation of Example Data: In this hypothetical dataset, the humectant (Formulation B) shows the most significant immediate increase in skin hydration (Corneometry at 2 hours). The occlusive (Formulation A) provides the most potent immediate reduction in TEWL. Critically, the barrier repair formulation (Formulation C) demonstrates a cumulative effect, showing the highest hydration and lowest TEWL by Day 7, suggesting a lasting improvement in skin barrier function.
References
- 1. Methods - Comparison of lotions, creams, gels and ointments for the treatment of childhood eczema: the BEE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. karger.com [karger.com]
- 4. Skin Hydration Isn’t Just About Water: Why Occlusives, Humectants, and Emollients Matter – Cymbiotics Biopharma [cymbiotics.co]
- 5. Emollients, Occlusives, & Humectants | Moisturizers Explained. | Science Becomes Her [sciencebecomesher.com]
- 6. The Skin Barrier and Moisturization: Function, Disruption, and Mechanisms of Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods - Emollient application from birth to prevent eczema in high-risk children: the BEEP RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Transepidermal water loss (TEWL) and corneometry with hydrogel vehicle in the treatment of atopic dermatitis: a randomized, investigator-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. International guidelines for the in vivo assessment of skin properties in non-clinical settings: part 2. Transepidermal water loss and skin hydration [stacks.cdc.gov]
- 13. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transepidermal water loss and stratum corneum hydration in forearm versus hand palm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. citruslabs.com [citruslabs.com]
The Uncharted Territory of Branched-Chain Monoesters: A Comparative Analysis of 6-Methylheptyl Palmitate as a Lubricant Base Oil
In the relentless pursuit of enhanced performance, greater efficiency, and improved sustainability in lubrication technology, the exploration of novel base oils is a critical endeavor. While polyalphaolefins (PAOs) and conventional synthetic esters have long been the stalwarts of high-performance lubrication, a vast chemical landscape of potential alternatives remains to be fully charted. This guide delves into the performance characteristics of 6-methylheptyl palmitate, a branched-chain monoester, as a prospective lubricant base oil.
This analysis is designed for researchers, formulators, and drug development professionals who require a deep technical understanding of lubricant base oil properties. We will objectively compare the known and inferred characteristics of this compound with established alternatives like PAOs and linear esters, grounded in fundamental principles of tribology and lubricant chemistry. Due to the limited publicly available experimental data specifically for this compound as a lubricant base oil, this guide will also serve to highlight the critical experimental evaluations necessary to fully qualify a new base stock, drawing upon established ASTM standard methodologies.
The Molecular Architecture: A Foundation for Performance
The performance of a lubricant base oil is intrinsically linked to its molecular structure. This compound, also known as isooctyl palmitate, is the ester formed from palmitic acid, a C16 saturated fatty acid, and 6-methylheptanol, a branched C8 alcohol.[1][2] This structure, featuring a long, linear acid chain and a branched alcohol moiety, positions it as a unique candidate with a potential blend of properties.
Caption: Molecular structure of this compound.
In contrast, PAOs are synthesized hydrocarbons, typically oligomers of 1-decene, resulting in a highly branched, paraffinic structure devoid of ester functional groups.[3] This purely hydrocarbon nature grants them excellent hydrolytic stability and compatibility with many elastomers. Conventional linear esters, on the other hand, are formed from linear alcohols and acids, leading to straight-chain molecules that can offer good lubricity and biodegradability.
A Comparative Overview of Physicochemical Properties
The fundamental physicochemical properties of a base oil dictate its suitability for various applications. Below is a comparative table of key properties for this compound, a representative PAO, and a generic linear ester. It is important to note that the data for this compound is primarily from technical data sheets, while the PAO and linear ester data represent typical values for commonly used lubricant grades.
| Property | This compound | Typical PAO (e.g., PAO 6) | Typical Linear Ester (e.g., Dioctyl Sebacate) |
| Kinematic Viscosity @ 40°C (mm²/s) | 8.5[4] | ~30 | ~12 |
| Kinematic Viscosity @ 100°C (mm²/s) | Data not readily available | ~5.8 | ~3.2 |
| Viscosity Index (VI) | Inferred to be moderate to high | ~135 | ~150 |
| Pour Point (°C) | 0[4] | -57 | -60 |
| Flash Point (°C) | 220[4] | >220 | >200 |
| Oxidative Stability | Inferred to be good (saturated) | Excellent | Good to Excellent |
| Hydrolytic Stability | Moderate (ester group) | Excellent | Moderate |
| Additive Solubility | Good (inherent polarity) | Poor | Excellent |
Analysis of Properties:
-
Low-Temperature Performance: The pour point of 0°C for this compound is significantly higher than that of PAOs and many other synthetic esters.[4] The branching in the alcohol chain generally improves low-temperature fluidity by disrupting the crystallization of the linear palmitate chains.[6] However, the long C16 chain of palmitic acid may still be a limiting factor for very low-temperature applications.
-
Thermal and Oxidative Stability: As a saturated ester, this compound is expected to possess good oxidative stability, superior to that of unsaturated esters.[5] Its flash point of 220°C is also indicative of good thermal stability at moderate to high temperatures.[4]
-
Hydrolytic Stability and Additive Solubility: The presence of the ester functional group makes this compound susceptible to hydrolysis in the presence of water, a known characteristic of ester-based lubricants. Conversely, this polarity enhances its ability to solubilize additives, a significant advantage over non-polar PAOs which often require co-solvents or ester co-base stocks.[3]
Tribological Performance: The Realm of Friction and Wear
The ultimate measure of a lubricant's efficacy lies in its ability to mitigate friction and wear between moving surfaces. While direct tribological data for this compound is scarce, we can infer its likely performance based on the behavior of similar ester structures.
Fatty acid esters are known to form adsorbed films on metal surfaces, which can provide boundary lubrication under high-load, low-speed conditions.[7] The long, straight chain of the palmitate group is conducive to the formation of a densely packed, protective film. The branching on the alcohol side may influence the packing and shear properties of this film.
Expected Tribological Characteristics:
-
Boundary Lubrication: The polar ester group will promote adsorption to metal surfaces, likely providing good boundary lubrication and anti-wear properties. Studies on other palmitate esters, such as isopropyl palmitate, have shown significant friction reduction.[8]
-
Friction Modification: The long alkyl chain can act as a friction modifier, reducing the coefficient of friction, particularly in steel-on-steel contacts.
-
Film Strength: The overall film strength will be dependent on the viscosity and the integrity of the adsorbed layer under operational shear and temperature stresses.
A direct comparison with PAOs is complex. PAOs generally exhibit excellent elastohydrodynamic lubrication (EHL) due to their favorable pressure-viscosity characteristics but can be less effective in boundary lubrication without appropriate anti-wear or friction-modifying additives. This compound, with its inherent polarity, may offer superior performance in unadditized or minimally additized formulations under boundary conditions.
A Roadmap for Comprehensive Evaluation: Standardized Experimental Protocols
To fully characterize the performance of this compound as a lubricant base oil, a rigorous testing regime based on established standards is essential. The following outlines the key experimental protocols that would be required.
Caption: Workflow for lubricant base oil evaluation.
Detailed Experimental Methodologies:
-
Viscosity Measurement (ASTM D445): This standard test method determines the kinematic viscosity of liquid petroleum products. The base oil would be tested at both 40°C and 100°C to establish its viscosity grade and to calculate the Viscosity Index.
-
Viscosity Index Calculation (ASTM D2270): Using the kinematic viscosity data from ASTM D445, the VI would be calculated. A higher VI indicates a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants operating over a wide temperature range.
-
Pour Point Determination (ASTM D97): This test method determines the lowest temperature at which an oil will flow. This is a critical parameter for low-temperature applications, indicating the point at which the oil begins to solidify.
-
Flash and Fire Point by Cleveland Open Cup (ASTM D92): This method determines the temperature at which the vapor from the oil will ignite. It is a crucial safety parameter, indicating the volatility and fire resistance of the base oil.
-
Friction and Wear Testing (e.g., Four-Ball Method, ASTM D4172; High-Frequency Reciprocating Rig, ASTM D5707): These tests evaluate the anti-wear properties and coefficient of friction of the base oil under controlled load, speed, and temperature conditions. The size of the wear scar on the test specimens and the measured frictional force are key performance indicators.
-
Thermal and Oxidative Stability (e.g., Rotating Pressure Vessel Oxidation Test, ASTM D2272; Thermal Stability of Hydraulic Oils, ASTM D2070): These tests assess the resistance of the base oil to degradation at elevated temperatures and in the presence of oxygen and catalysts (e.g., copper and steel). The formation of sludge, varnish, and acidic byproducts are monitored.
Conclusion: A Promising Candidate Warranting Further Investigation
This compound presents an intriguing profile as a potential lubricant base oil. Its branched ester structure suggests a favorable combination of properties, including good additive solubility and potentially effective boundary lubrication characteristics. However, its higher pour point compared to PAOs may limit its use in extreme cold-temperature applications.
References
- 1. CAS 1341-38-4: Isooctyl palmitate | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. stle.org [stle.org]
- 4. PriEco 1779 Isooctyl Palmitate - Cosmetic Esters - Dowpol Chemical International Corp. [en.dowpol.com]
- 5. Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Bio-Lubricant Base Oil Production through Aldol Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bournemouth University Research Online [BURO] - Improving tribological efficiency of isopropyl palmitate oil with cellulose nanocrystals: a sustainable approach for high-performance lubricants. [eprints.bournemouth.ac.uk]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical analysis, the accurate quantification of esters is paramount. These compounds are integral to numerous drug formulations, serving as active pharmaceutical ingredients (APIs), prodrugs, or key excipients. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for ester analysis is a critical decision, each method presenting a unique set of advantages and limitations. This guide provides an in-depth, objective comparison of these two techniques, grounded in the principles of analytical method validation and supported by experimental data. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the scientific rationale behind our choices, ensuring a robust and reliable analytical outcome.
The Foundational Choice: Volatility and Polarity
The decision to employ HPLC or GC for ester analysis fundamentally hinges on the physicochemical properties of the analyte and the sample matrix.
-
Gas Chromatography (GC): GC is the traditional workhorse for volatile and semi-volatile compounds.[1] For esters, especially fatty acid methyl esters (FAMEs), GC offers unparalleled resolution and speed.[1][2] The core principle of GC involves partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3] However, a significant consideration for many esters is their inherent lack of volatility.[4] To overcome this, a derivatization step is often necessary to convert them into more volatile forms, typically through esterification to their methyl esters (FAMEs).[1][5] This adds a layer of complexity and potential for sample alteration.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6][7] This technique is exceptionally versatile, accommodating a wide range of analytes, including those that are non-volatile or thermally sensitive.[8][9] For esters, HPLC provides the advantage of direct analysis without the need for derivatization, which can be crucial when dealing with complex or unstable molecules.[8] The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition allows for fine-tuning of the separation based on the polarity of the esters.[6]
Experimental Workflow: A Visual Comparison
To better understand the practical application of these techniques, let's visualize their respective workflows.
.dot
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. aocs.org [aocs.org]
A Senior Application Scientist's Guide to Benchmarking the Biodegradability of Synthetic Esters
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the environmental fate of novel molecules is a paramount consideration. Synthetic esters, prized for their versatility in applications ranging from lubricants and plasticizers to drug delivery vehicles, are no exception.[1] Their biodegradability, a measure of their susceptibility to microbial breakdown, is a critical performance metric that dictates their environmental impact and regulatory acceptance.[2]
This guide provides an in-depth technical comparison of the biodegradability of various synthetic esters. Moving beyond a simple listing of data, we will explore the causal relationships between chemical structure and biodegradation rates, detail the standardized methodologies for empirical testing, and present a comparative analysis of representative ester classes. Our objective is to equip you with the foundational knowledge and practical insights necessary to design, select, and evaluate synthetic esters with optimal environmental performance.
The Mechanism of Biodegradation: A Two-Step Process
The biodegradation of synthetic esters is fundamentally a two-step process initiated by microbial enzymes.[3] The overall rate and extent of degradation are heavily influenced by the efficiency of the initial hydrolytic cleavage.
-
Enzymatic Hydrolysis: The primary and often rate-limiting step is the hydrolysis of the ester bond.[3] Microorganisms secrete extracellular enzymes, primarily esterases and lipases, which catalyze the cleavage of the ester linkage, yielding a carboxylic acid and an alcohol.[4] The accessibility of the ester bond to these enzymes is a key determinant of the biodegradation rate.
-
Microbial Assimilation: The resulting carboxylic acid and alcohol are then transported into the microbial cells and utilized as carbon sources for growth and energy production through established metabolic pathways, such as β-oxidation.[5] Under aerobic conditions, the ultimate end products are carbon dioxide (CO₂), water, and new microbial biomass.[6]
The chemical structure of the synthetic ester plays a pivotal role in its susceptibility to enzymatic hydrolysis. Factors such as steric hindrance around the ester group, the length and branching of the alkyl chains, and the presence of other functional groups can significantly impact the rate of biodegradation.[7][8]
Standardized Methodologies for Assessing Biodegradability
To ensure reproducibility and comparability of data, several standardized test methods have been established by international organizations. For lubricants and other poorly water-soluble substances like many synthetic esters, the most relevant and widely accepted test is the OECD 301B: Ready Biodegradability – CO₂ Evolution Test , or its equivalents, ASTM D5864 and ISO 9439 .[9][10]
These tests are designed to assess the "ready biodegradability" of a chemical, which is a stringent classification indicating a high potential for rapid and complete degradation in an aerobic aqueous environment.[2] A substance is considered "readily biodegradable" if it achieves greater than 60% biodegradation within a 10-day window during the 28-day test period.[6][11]
Experimental Protocol: OECD 301B CO₂ Evolution Test
The OECD 301B test quantifies the ultimate biodegradation of an organic compound by measuring the amount of CO₂ produced over a 28-day period.
Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically from activated sludge). As the microorganisms metabolize the substance, they produce CO₂, which is trapped in a barium or sodium hydroxide solution and quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).[6]
Step-by-Step Methodology:
-
Preparation of Test System:
-
A mineral medium containing essential salts and trace elements is prepared.
-
The test substance is added to the medium to achieve a concentration typically between 10 and 20 mg of organic carbon per liter. For poorly soluble esters, dispersion techniques such as sonication or the use of a carrier solvent may be employed.
-
A microbial inoculum, usually from the activated sludge of a wastewater treatment plant, is introduced.[6]
-
-
Incubation:
-
The test mixture is placed in a sealed vessel and incubated in the dark at a constant temperature (typically 22 ± 2°C) for 28 days.
-
A continuous stream of CO₂-free air is passed through the vessel to maintain aerobic conditions.[6]
-
-
CO₂ Trapping and Measurement:
-
The effluent air from the test vessel is bubbled through a series of absorption bottles containing a known concentration of barium or sodium hydroxide.
-
The CO₂ produced during biodegradation reacts with the hydroxide, causing a change in its concentration.
-
The amount of trapped CO₂ is determined periodically by titrating the remaining hydroxide or by measuring the total inorganic carbon.[6]
-
-
Controls:
-
Blank Control: Contains the inoculum and mineral medium but no test substance, to measure the endogenous CO₂ production of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.[11]
-
Toxicity Control: Contains both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.
-
-
Data Analysis:
-
The cumulative amount of CO₂ produced from the test substance is calculated by subtracting the CO₂ produced in the blank control.
-
The percentage of biodegradation is determined using the formula: % Biodegradation = (Produced CO₂ / ThCO₂) x 100
-
Workflow Diagram:
Caption: Experimental workflow for the OECD 301B CO₂ evolution test.
Comparative Biodegradability of Synthetic Ester Classes
The biodegradability of synthetic esters can vary significantly depending on their chemical structure. In general, esters based on linear fatty acids and simple alcohols tend to be more readily biodegradable than those with significant branching or steric hindrance.[7][8] The following table presents a comparative overview of the biodegradability of different synthetic ester classes, with data compiled from various studies utilizing the OECD 301 test method.
| Ester Class | Representative Structure(s) | Alcohol Component | Acid Component | OECD 301 Biodegradation (%) | Key Structural Influences | Reference(s) |
| Diesters | Di-adipates, Di-sebacates | Linear or branched diols/alcohols | Dicarboxylic acids | 50 - 100% | Generally high biodegradability, influenced by alcohol chain length and branching. | [10][12] |
| Polyol Esters | Trimethylolpropane (TMP) Triesters, Pentaerythritol (PE) Tetraesters | Polyhydric alcohols (e.g., TMP, PE) | Linear or branched fatty acids | 62.9 - 86% (for TMP esters) | Readily biodegradable, but can be reduced by branching (steric hindrance) in the acid or alcohol. | [13] |
| Complex Esters | - | Polyols and dicarboxylic acids | Monocarboxylic acids | Variable | Structure is highly variable; biodegradability depends on the specific monomers used. | [14] |
| Natural Esters (for comparison) | Triglycerides (e.g., Rapeseed Oil) | Glycerol | Fatty acids | 75 - 100% | High biodegradability due to linear fatty acid chains. | [12] |
| Mineral Oil (for comparison) | Complex mixture of hydrocarbons | - | - | < 40% | Inherently low biodegradability. | [15] |
*Note: The data presented is compiled from multiple sources and should be used for comparative purposes. The ranges reflect variations in specific chemical structures and test conditions within the OECD 301 framework.
Causality Behind Performance Differences:
-
Diesters , derived from dicarboxylic acids, generally exhibit good biodegradability. The presence of two ester groups can provide multiple points of attack for microbial enzymes. However, as with other esters, branching in the alcohol or acid component can reduce the rate of degradation.
-
Polyol Esters , such as those based on trimethylolpropane (TMP) and pentaerythritol (PE), are widely used for their excellent performance properties. Their biodegradability is highly dependent on the nature of the fatty acids used. Esters of linear fatty acids, such as oleic or stearic acid, are readily biodegradable.[13] In contrast, the use of branched-chain (iso-stearic) or sterically hindered acids can significantly reduce the rate of enzymatic hydrolysis and, consequently, biodegradability.[3] For example, a trimethylolpropane triester based on a mixture of C8-C10 fatty acids showed 78% biodegradation, while a similar ester with C16-18 fatty acids reached 86% degradation.[13]
-
Complex Esters are polymeric structures with multiple ester linkages. Their biodegradability is more difficult to generalize as it depends on the specific combination of polyols, dicarboxylic acids, and monocarboxylic acids used in their synthesis. However, the same principles apply: the presence of easily hydrolyzable ester bonds from linear components will favor biodegradation.
Biodegradation Pathway of a Synthetic Ester:
Caption: Generalized pathway for the aerobic biodegradation of a synthetic ester.
Conclusion: Designing for Degradability
The biodegradability of synthetic esters is not an inherent, immutable property but rather a design parameter that can be optimized through judicious selection of chemical building blocks. For researchers and developers, a thorough understanding of the structure-biodegradability relationship is essential for creating environmentally responsible products.
Esters synthesized from linear fatty acids and simple alcohols generally offer the highest rates of biodegradation. Conversely, steric hindrance, introduced through branching in either the acid or alcohol moiety, can significantly impede enzymatic hydrolysis and slow down the degradation process. While performance requirements will always dictate the final chemical structure, it is often possible to achieve a balance between functionality and biodegradability.
By employing standardized testing methodologies like the OECD 301B, and by applying the principles outlined in this guide, scientists can confidently benchmark the biodegradability of their synthetic esters, ensuring that innovation in chemical design goes hand-in-hand with environmental stewardship.
References
- 1. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feature [stle.org]
- 3. zslubes.com [zslubes.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Synthesis and biodegradation testing of some synthetic oils based on ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
- 8. The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novvi.com [novvi.com]
- 10. renewablelube.com [renewablelube.com]
- 11. oecd.org [oecd.org]
- 12. functionalproducts.com [functionalproducts.com]
- 13. chemview.epa.gov [chemview.epa.gov]
- 14. lube-media.com [lube-media.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Methylheptyl Palmitate
For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-methylheptyl palmitate, a non-halogenated organic ester. By adhering to these procedures, you not only ensure the safety of your laboratory personnel but also maintain environmental stewardship and regulatory compliance.
Understanding the Compound: Hazard Assessment of this compound
Based on available data for similar compounds, this compound is generally not classified as a hazardous substance.[1] However, it is a combustible material and may form explosive mixtures with air upon intense heating. Therefore, it is crucial to handle it with care, avoiding heat, flames, and sparks.
Key Properties Summary:
| Property | Anticipated Characteristic | Source of Inference |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Inferred from methyl palmitate and ethyl palmitate SDS.[1] |
| Hazards | Not classified as hazardous. Combustible. | Inferred from methyl palmitate and ethyl palmitate SDS.[1] |
| Environmental | Should not be released into the environment. Do not empty into drains. | Standard practice for laboratory chemicals.[2][3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a logical sequence designed to minimize risk and ensure regulatory compliance. The following workflow provides a clear, actionable plan for laboratory personnel.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
Part 1: Waste Characterization and Segregation
The foundation of proper chemical disposal is accurate waste characterization and segregation.[4] This not only ensures safety but can also significantly reduce disposal costs.
-
Identify the Waste Stream: Determine if you are disposing of pure this compound, a solution containing it, or materials contaminated with it.
-
Segregation is Key: this compound is a non-halogenated organic compound . As such, it must be collected in a waste stream specifically designated for non-halogenated organic solvents.[5][6][7]
-
Crucial Do Not's:
-
Do NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).
-
Do NOT mix with aqueous waste, strong acids, or bases.
-
Do NOT mix with solid waste.
-
-
Part 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Select the Right Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
The label must be clear, legible, and securely attached to the container.
-
As soon as the first drop of waste is added, the container must be labeled.[5]
-
The label should include:
-
The words "Hazardous Waste".[7]
-
The specific names of all chemical constituents (no formulas or abbreviations). For a mixture, list all components.
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., "Combustible").
-
-
Part 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound must be treated as contaminated waste.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, etc., should be collected in a designated, sealed bag or container labeled as "Solid Chemical Waste" with the identity of the contaminant (this compound).
-
Labware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate should be collected as hazardous waste. Subsequent rinses may be considered non-hazardous depending on your institution's policies. Empty, triple-rinsed containers can often be disposed of as regular trash after defacing the original label.[10]
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be collected in a sealed container and disposed of as hazardous waste.[10]
Part 4: Storage and Final Disposal
-
Temporary Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Professional Disposal: The final disposal of chemical waste must be handled by trained professionals.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly labeled waste container.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as this is a requirement for regulatory compliance.
By implementing these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that the valuable work of research does not come at the cost of environmental or personal well-being.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
